1,6-Naphthyridine-3-carbonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
1,6-naphthyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5N3/c10-4-7-3-8-6-11-2-1-9(8)12-5-7/h1-3,5-6H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBZPUJQSCVYPTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1N=CC(=C2)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
1,6-Naphthyridine-3-carbonitrile: Chemical Architecture, Synthesis, and Target Engagement
Executive Summary
The 1,6-naphthyridine scaffold represents a privileged pharmacophore in modern medicinal chemistry, exhibiting diverse biological activities ranging from antiviral efficacy to selective phosphodiesterase inhibition. The incorporation of a 3-carbonitrile moiety fundamentally alters the electronic landscape and binding kinetics of the bicyclic system. As a Senior Application Scientist, I have structured this technical guide to provide an in-depth analysis of 1,6-naphthyridine-3-carbonitrile derivatives, detailing their structural properties, target engagement mechanisms, and self-validating synthetic protocols.
Structural and Electronic Paradigms
The 1,6-naphthyridine core consists of two fused pyridine rings, creating a highly conjugated, planar, and electron-deficient heteroaromatic system. The introduction of a strongly electron-withdrawing carbonitrile group (-C≡N) at the C3 position serves multiple strategic purposes in rational drug design:
-
Electronic Modulation: The cyano group withdraws electron density via both inductive and resonance effects. This lowers the pKa of adjacent functional groups (such as a 4-hydroxyl group) and stabilizes the conjugate base, which is critical for favorable pharmacokinetic profiles.
-
Steric Profile: As a linear, sp-hybridized substituent, the carbonitrile group occupies minimal steric bulk while significantly extending the molecule's dipole moment. This allows the molecule to probe deep, narrow binding pockets without introducing steric clashes.
-
Target Engagement: The nitrogen atom of the cyano group acts as a potent hydrogen-bond acceptor. In the context of enzyme inhibition, this moiety frequently engages critical water networks or amino acid residues within the active site[1].
Diagram 1: Pharmacophore model of this compound target engagement.
Pharmacological Profiling & Quantitative Data
Derivatives of this compound have been extensively profiled for their therapeutic potential. Notably, 4-hydroxy-1,6-naphthyridine-3-carbonitrile derivatives were discovered as highly potent and selective inhibitors of Phosphodiesterase 10A (PDE10A), a target of significant interest for the treatment of schizophrenia and other central nervous system disorders[1]. Furthermore, related 1,6-naphthyridine structures exhibit potent antiviral properties, specifically as HIV-1 integrase inhibitors, where the heteroaromatic core chelates essential metal ions in the viral enzyme's active site[2].
Table 1: Biological Target Landscape of 1,6-Naphthyridine Derivatives
| Scaffold Variation | Primary Target / Activity | Disease Indication | Key Mechanistic Feature |
| 4-hydroxy-1,6-naphthyridine-3-carbonitrile | PDE10A Inhibition[1] | Schizophrenia / CNS | Cyano-mediated H-bonding in PDE pocket |
| 8-hydroxy-[1,6]naphthyridine-7-carboxamide | HIV-1 Integrase[2] | HIV Infection | Metal chelation via 8-OH and N1 |
| 1,6-naphthyridin-2(1H)-ones | cAMP PDE III / Antitumor[3] | Cardiovascular / Cancer | C3-C4 unsaturation dictates specificity |
Table 2: Physicochemical Properties of 2-oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carbonitrile (Data sourced from PubChemLite[4])
| Property | Value |
| Molecular Formula | C9H9N3O[4] |
| Molecular Weight | 175.19 g/mol [4] |
| Monoisotopic Mass | 175.07455 Da[4] |
| XlogP (Predicted) | -0.9[4] |
| Predicted CCS [M+H]+ | 137.0 Ų[4] |
| Predicted CCS [M-H]- | 135.5 Ų[4] |
Self-Validating Synthetic Methodology
The synthesis of highly substituted 1,6-naphthyridines often relies on multicomponent reactions (MCRs) or tandem cyclization strategies. The following protocol details a self-validating, one-pot multicomponent synthesis of this compound derivatives, utilizing malononitrile as the source of the 3-carbonitrile moiety[5].
Protocol: One-Pot Multicomponent Synthesis of 1,6-Naphthyridine-3-carbonitriles
Causality Rationale: The use of malononitrile is critical; its highly acidic methylene protons facilitate rapid Knoevenagel condensation with an aldehyde, while the resulting cyano groups act as both an electrophilic center for cyclization and the retained 3-carbonitrile substituent[5].
Step 1: Reagent Preparation & Activation
-
Action: Dissolve 1.0 mmol of the selected aldehyde (e.g., benzaldehyde) and 2.0 mmol of malononitrile in 10 mL of an aqueous ethanol mixture (1:1 v/v). Add a catalytic amount of a recyclable catalyst (e.g., SiO2/Fe3O4@MWCNTs or piperidine)[5].
-
Causality: The polar protic solvent stabilizes the transition states of the initial aldol-type condensation, while the basic catalyst deprotonates the malononitrile.
-
Validation Checkpoint 1: Analyze a 10 μL aliquot via TLC (Hexane:EtOAc 7:3). The disappearance of the aldehyde spot and the appearance of a highly UV-active spot confirms the successful formation of the arylidenemalononitrile intermediate. Do not proceed until conversion is >95%.
Step 2: Michael Addition & Cyclocondensation
-
Action: To the active reaction mixture, add 1.0 mmol of the corresponding ketone or amine precursor (e.g., 1-naphthylamine or a 4-piperidone derivative). Stir the mixture at ambient temperature or gentle reflux (60°C) for 2–4 hours[5].
-
Causality: The amine/ketone acts as a Michael donor, attacking the electron-deficient alkene of the intermediate. Subsequent intramolecular cyclization occurs via nucleophilic attack on one of the cyano groups, forming the fused pyridine ring.
-
Validation Checkpoint 2: Monitor the reaction via LC-MS. The target mass [M+H]+ must be the base peak in the chromatogram. The presence of uncyclized Michael adducts indicates insufficient thermal energy; increase temperature by 10°C if observed.
Step 3: Isolation and Purification
-
Action: Cool the reaction mixture to 0°C. The product typically precipitates as a solid. Filter the precipitate under vacuum and wash with cold water and minimal cold ethanol[5].
-
Causality: The rigid, planar nature of the this compound core promotes strong intermolecular π-π stacking, driving crystallization from the polar solvent matrix.
-
Validation Checkpoint 3: Recrystallize from hot ethanol[5]. Confirm purity via 1H NMR (400 MHz). The absence of the characteristic malononitrile methylene singlet (~3.6 ppm) and the presence of aromatic naphthyridine protons confirm structural integrity.
Diagram 2: Self-validating synthetic workflow for 1,6-naphthyridine-3-carbonitriles.
References
-
Bauer, U., Giordanetto, F., Bauer, M., O'Mahony, G., Johansson, K. E., Knecht, W., Hartleib-Geschwindner, J., Carlsson, E. T., & Enroth, C. (2012). Discovery of 4-hydroxy-1,6-naphthyridine-3-carbonitrile derivatives as novel PDE10A inhibitors. Bioorganic & Medicinal Chemistry Letters. 1
-
Chemical Review and Letters. (2025). One-pot multicomponent synthesis of substituted 1,6-naphthyridine derivatives employing 1-naphthylamine and SiO2/Fe3O4@ MWCNTs. 5
-
PubChemLite / Université du Luxembourg. (2026). 2-oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carbonitrile.4
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Journal of Medicinal Chemistry / ACS Publications. (2003). Design and Synthesis of 8-Hydroxy-[1,6]Naphthyridines as Novel Inhibitors of HIV-1 Integrase in Vitro and in Infected Cells. 2
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1,6-Naphthyridine-3-carbonitrile scaffold in medicinal chemistry
An In-Depth Technical Guide to the 1,6-Naphthyridine-3-carbonitrile Scaffold in Medicinal Chemistry
Executive Summary
The 1,6-naphthyridine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its versatile biological activities.[1][2] This guide focuses specifically on the this compound motif, a substructure that combines the favorable properties of the bicyclic core with the unique electronic and steric contributions of a nitrile group at the C3 position. The nitrile functionality is not merely a placeholder but an active pharmacophore, serving as a key hydrogen bond acceptor and a bioisosteric replacement for other functional groups, often enhancing metabolic stability and target affinity.[3] This document provides a comprehensive overview of the synthesis, medicinal applications, and structure-activity relationships (SAR) of this scaffold. It is intended for researchers, scientists, and drug development professionals seeking to leverage this promising chemical entity in their discovery programs. Key applications discussed include the development of potent inhibitors for phosphodiesterases (PDEs) and various protein kinases, highlighting the scaffold's potential in treating neurodegenerative diseases and cancer.[4][5][6]
The 1,6-Naphthyridine Scaffold: A Privileged Structure
Naphthyridines, also known as diazanaphthalenes, are bicyclic aromatic compounds consisting of two fused pyridine rings.[7] There are six possible isomers based on the relative positions of the two nitrogen atoms, with the 1,6-naphthyridine isomer being a prominent scaffold in numerous pharmacologically active molecules.[7][8][9] Its "privileged" status stems from its ability to present substituents in a well-defined three-dimensional space, allowing for precise interactions with a wide range of biological targets.[10] The rigid framework and the presence of nitrogen atoms, which can act as hydrogen bond acceptors or points for salt formation, make it an ideal foundation for drug design. Natural products, such as the antineoplastic alkaloid aaptamine, feature this core structure, further validating its biological relevance.[8][11]
The Role of the 3-Carbonitrile Group: A Key Pharmacophore
The introduction of a carbonitrile (cyano) group at the C3 position transforms the general 1,6-naphthyridine scaffold into a more specialized tool for medicinal chemists. The nitrile group is a small, linear, and highly polar functional group with a strong dipole moment.
-
Bioisosterism : The nitrile group is a classical bioisostere for various functionalities.[12][13] It can mimic the size and electronics of a carbonyl group or act as a non-classical bioisostere for carboxylic acids and amides, often improving cell permeability and metabolic stability by avoiding the liabilities associated with these groups.[3][14]
-
Molecular Interactions : The nitrogen atom of the nitrile is an excellent hydrogen bond acceptor, enabling potent interactions with protein active sites. Its powerful electron-withdrawing nature can also polarize the aromatic system, enhancing π-π stacking interactions.[3]
-
Metabolic Stability : The carbon-carbon triple bond of the nitrile group is generally robust and resistant to metabolic degradation, which is a desirable trait for drug candidates.[3]
Synthetic Strategies for this compound Scaffolds
The construction of the this compound core can be achieved through several synthetic approaches. The choice of strategy often depends on the desired substitution pattern and the availability of starting materials.
-
Friedländer-Type Annulation : This is one of the most common methods for constructing the quinoline and naphthyridine rings. A typical approach involves the condensation of a 4-aminonicotinonitrile derivative with a carbonyl compound containing an activated α-methylene group, followed by cyclodehydration under acidic or basic conditions.[4]
-
Multicomponent Reactions (MCRs) : MCRs offer an efficient route to complex heterocyclic structures in a single step.[11][15] A one-pot reaction involving a substituted benzaldehyde, malononitrile, and a suitable aminopyridine precursor can be designed to yield highly functionalized this compound derivatives.[11][15]
-
Post-Scaffold Functionalization : In some cases, the nitrile group can be introduced onto a pre-formed 1,6-naphthyridine ring. This can be accomplished via nucleophilic aromatic substitution of a suitable leaving group (e.g., a halide) at the C3 position with a cyanide salt, or through a Sandmeyer-type reaction starting from a C3-amino-1,6-naphthyridine.
Caption: PDE5 inhibition by naphthyridine-carbonitriles elevates cGMP levels.
Kinase Inhibition
The 1,6-naphthyridine scaffold is a versatile core for developing inhibitors of protein kinases, which are critical targets in oncology and inflammatory diseases. While specific examples with the 3-carbonitrile are still emerging, the broader class shows significant promise, and the nitrile group represents a logical modification to enhance potency and selectivity.
| Target Kinase | Representative Scaffold Class | Therapeutic Area | Key Insights |
| FGFR4 | 1,6-Naphthyridin-2(1H)-one | Hepatocellular Carcinoma | Selective inhibition of FGFR4 is achieved with this scaffold, showing potent anti-proliferative activity. [5] |
| c-Met | 1H-Imidazo[4,5-h]n[11][16]aphthyridin-2(3H)-one | Cancer | The rigid tricyclic core provides a new class of c-Met kinase inhibitors. [1] |
| AXL | 1,6-Naphthyridinone | Cancer | Optimization led to potent and selective type II AXL inhibitors, overcoming MET cross-reactivity. [17] |
| CDK5 | Substituted 1,6-Naphthyridines | Kidney Disease, Neurodegeneration | Aberrant CDK5 activity is linked to various diseases, making its inhibition a viable therapeutic strategy. [18] |
The introduction of a 3-carbonitrile group to these kinase-inhibiting scaffolds could serve to probe for additional hydrogen bonding interactions within the hinge region of the ATP-binding site or to modulate the physicochemical properties of the molecule to improve pharmacokinetics.
Experimental Protocols
Protocol 1: Synthesis of a Representative 4-Hydroxy-1,6-naphthyridine-3-carbonitrile
This protocol is a representative example based on the Friedländer condensation methodology.
-
Step 1: Condensation. To a solution of 4-amino-2-chloronicotinonitrile (1.0 eq) and diethyl malonate (1.2 eq) in anhydrous ethanol (20 mL/g), add sodium ethoxide (2.5 eq) portion-wise at 0 °C.
-
Step 2: Cyclization. Stir the resulting mixture at room temperature for 1 hour, then heat to reflux for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.
-
Step 3: Work-up. After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Step 4: Acidification. Dissolve the residue in water and acidify to pH 3-4 with 2N HCl. A precipitate should form.
-
Step 5: Isolation. Collect the solid precipitate by vacuum filtration, wash thoroughly with cold water, and then with diethyl ether.
-
Step 6: Purification. Dry the crude solid under vacuum. If necessary, purify further by recrystallization from a suitable solvent system (e.g., ethanol/water or DMF/water) to yield the pure 4-hydroxy-1,6-naphthyridine-3-carbonitrile derivative. Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS.
Protocol 2: In Vitro PDE10A Inhibition Assay
This protocol describes a typical fluorescence polarization (FP)-based assay to determine inhibitor potency.
-
Reagents and Materials : PDE10A enzyme, FAM-cAMP substrate, anti-cAMP antibody, assay buffer (e.g., Tris-HCl, MgCl₂, BSA), test compounds (dissolved in DMSO), 384-well microplates.
-
Assay Procedure :
-
Prepare serial dilutions of the this compound test compounds in DMSO, then dilute further in assay buffer to the desired final concentrations. The final DMSO concentration should be kept constant (e.g., ≤1%).
-
Add 5 µL of the diluted test compound or vehicle (for control wells) to the microplate wells.
-
Add 5 µL of the PDE10A enzyme solution to all wells except the "no enzyme" control.
-
Add 5 µL of the FAM-cAMP substrate to all wells.
-
Incubate the plate at room temperature for 60 minutes to allow the enzymatic reaction to proceed.
-
Stop the reaction by adding 5 µL of the anti-cAMP antibody solution. This antibody will bind to any remaining (unhydrolyzed) FAM-cAMP.
-
Incubate for another 30 minutes to allow the antibody-substrate binding to reach equilibrium.
-
-
Data Acquisition : Read the fluorescence polarization on a suitable plate reader. High polarization indicates high levels of FAM-cAMP (inhibition), while low polarization indicates substrate hydrolysis (no inhibition).
-
Data Analysis : Calculate the percent inhibition for each compound concentration relative to the high (no enzyme) and low (vehicle) controls. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Conclusion and Future Outlook
The this compound scaffold represents a highly valuable and versatile platform in modern medicinal chemistry. Its unique combination of a privileged heterocyclic core and a potent pharmacophoric nitrile group has enabled the development of inhibitors for challenging targets like phosphodiesterases. The established synthetic routes allow for extensive derivatization, enabling fine-tuning of potency, selectivity, and pharmacokinetic properties. Future research should focus on expanding the application of this scaffold to other target classes, particularly protein kinases, where the nitrile group can be strategically employed to achieve desired binding interactions. Furthermore, the development of novel, more efficient synthetic methodologies will accelerate the exploration of the chemical space around this promising core, paving the way for the discovery of next-generation therapeutics.
References
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Gulevskaya, A. V., et al. (2023). Synthesis of Novel Benzo[b]n[11][16]aphthyridine Derivatives and Investigation of Their Potential as Scaffolds of MAO Inhibitors. Molecules, 28(4), 1662. [Link]
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Bauer, U., et al. (2012). Discovery of 4-hydroxy-1,6-naphthyridine-3-carbonitrile derivatives as novel PDE10A inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(5), 1944-1948. [Link]
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Krajniak, J., & Sroka, W. (2024). Antimicrobial Activity of Naphthyridine Derivatives. Molecules, 30(1), 2. [Link]
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Lama, C., et al. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Molecules, 26(19), 6039. [Link]
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Anonymous. (n.d.). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. RSC Publishing. [Link]
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Zareyee, D., Mirnejad, A., & Khalilzadeh, M. A. (2025). One-Pot multicomponent synthesis of substituted 1,6-naphthyridine derivatives employing 1-naphthylamine and SiO2/Fe3O4@ MWCNTs as organometallic catalyst. Chemical Review and Letters. [Link]
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Lama, C., et al. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Molecules, 26(19), 6039. [Link]
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Anonymous. (n.d.). 1,6-Naphthyridine derivatives under clinical trials for cancer chemotherapy. ResearchGate. [Link]
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Wang, Y., et al. (2022). Discovery of 1,6-Naphthyridin-2(1H)-one Derivatives as Novel, Potent, and Selective FGFR4 Inhibitors for the Treatment of Hepatocellular Carcinoma. Journal of Medicinal Chemistry, 65(11), 7809-7826. [Link]
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Li, Z., et al. (2025). Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties. Organic & Biomolecular Chemistry. [Link]
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Re, F., et al. (2017). Identification of a Novel 1,2,3,4-Tetrahydrobenzo[b]n[11][16]aphthyridine Analogue as a Potent Phosphodiesterase 5 Inhibitor with Improved Aqueous Solubility for the Treatment of Alzheimer's Disease. Journal of Medicinal Chemistry, 60(21), 8858-8875. [Link]
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Wang, Y. C., et al. (2013). Discovery and SAR study of 1H-imidazo[4,5-h]n[11][16]aphthyridin-2(3H)-one-based c-Met kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 23(9), 2641-2645. [Link]
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National Center for Biotechnology Information. (n.d.). 1,6-Naphthyridine. PubChem. [Link]
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Fleming, F. F., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902-7917. [Link]
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Zhuo, L. S., et al. (2024). Structure-activity relationship study of 1,6-naphthyridinone derivatives as selective type II AXL inhibitors with potent antitumor efficacy. European Journal of Medicinal Chemistry, 267, 116090. [Link]
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Lin, C., et al. (2021). Synthesis and Anticancer Properties of Functionalized 1,6-Naphthyridines. Molecular and Cellular Biochemistry, 476(5), 2249-2264. [Link]
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Malojcic, G., et al. (2021). Novel Substituted 1,6-Naphthyridines as CDK 5 Inhibitors for Treating Kidney Diseases. ACS Medicinal Chemistry Letters, 12(5), 840-845. [Link]
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American Chemical Society. (2021). 1,6-Naphthyridine. ACS. [Link]
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Anonymous. (2021). Journey on Naphthoquinone and Anthraquinone Derivatives: New Insights in Alzheimer's Disease. MDPI. [Link]
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Smaill, J. B., et al. (2004). Syntheses and EGFR kinase inhibitory activity of 6-substituted-4-anilino [11][15]and [10][11]naphthyridine-3-carbonitriles. Bioorganic & Medicinal Chemistry Letters, 14(10), 2441-2444. [Link]
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Anonymous. (n.d.). Bioisosteric Replacements. Chemspace. [Link]
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Re, F., et al. (2017). Identification of a Novel 1,2,3,4-Tetrahydrobenzo[b]n[11][16]aphthyridine Analogue as a Potent Phosphodiesterase 5 Inhibitor with Improved Aqueous Solubility for the Treatment of Alzheimer's Disease. Journal of Medicinal Chemistry, 60(21), 8858-8875. [Link]
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Lama, C., et al. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Semantic Scholar. [Link]
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Therapeutic potential of 1,6-naphthyridine-3-carbonitrile analogs
Executive Summary: The Scaffold Advantage
The 1,6-naphthyridine scaffold represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing ligands for diverse biological receptors. Within this class, 1,6-naphthyridine-3-carbonitrile analogs have emerged as high-value targets due to their unique electronic properties and structural rigidity.
The specific inclusion of the 3-carbonitrile (–CN) group is not merely decorative; it serves three critical pharmacophoric functions:
-
Metabolic Stability: The nitrile group often blocks labile sites from oxidative metabolism (e.g., P450 oxidation).
-
Hydrogen Bonding: It acts as a weak hydrogen bond acceptor, often interacting with serine or threonine residues in kinase ATP-binding pockets.
-
Synthetic Accessibility: It is readily introduced via multicomponent reactions (MCRs) using malononitrile, facilitating rapid library generation.
This guide analyzes the therapeutic utility of these analogs, focusing on kinase-driven oncology , antiviral mechanisms (HIV-1) , and neuro-modulatory potentials , supported by validated synthetic protocols.
Chemical Space & Structure-Activity Relationship (SAR)
To design potent analogs, one must understand the electronic and steric requirements of the binding pocket. The 1,6-naphthyridine core mimics the purine ring of ATP, making it an ideal scaffold for kinase inhibitors.
SAR Logic[1]
-
Position 3 (–CN): Critical for orienting the molecule within the active site via dipole interactions.
-
Position 2 & 4: These positions are the primary vectors for diversity. Bulky hydrophobic groups at C4 often occupy the hydrophobic back-pocket of kinases (e.g., c-Met, VEGFR-2).
-
Position 1 (Nitrogen): Alkylation here can modulate solubility and blood-brain barrier (BBB) permeability.
Visualization: SAR & Functional Logic
The following diagram maps the structural optimization logic for this scaffold.
Figure 1: Structural optimization map for this compound analogs, highlighting the pharmacophoric role of specific substitution vectors.
Core Therapeutic Avenues
Avenue A: Oncology (Kinase Inhibition & Apoptosis)
The most mature application of these analogs lies in oncology. Specifically, derivatives functioning as c-Met and VEGFR-2 inhibitors have shown nanomolar potency.
-
Mechanism: These analogs function as Type I or Type II kinase inhibitors. The naphthyridine nitrogen and the 3-cyano group often form a "hinge-binding" motif, mimicking the adenine of ATP.
-
Case Study (Compound 16f): A recent study identified a 1,6-naphthyridine derivative (Compound 16f) exhibiting broad-spectrum activity against U87MG (Glioblastoma) cells (IC50 ~3.28 µM).[1]
-
Causality: The compound induces oxidative stress (ROS generation), triggering the mitochondrial apoptotic pathway (Bax upregulation/Bcl-2 downregulation).
-
Avenue B: Antiviral Agents (HIV-1 NNRTIs)
2,4-disubstituted-1,6-naphthyridines have been identified as potent Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) .[2]
-
Logic: The rigid bicyclic system fits into the NNRTI binding pocket (a hydrophobic "butterfly" pocket) of the HIV-1 reverse transcriptase enzyme, locking the enzyme in an inactive conformation.
-
Potency: Certain 2-cyanopyridinyl-1,6-naphthyridines demonstrate IC50 values (~0.2 µM) comparable to FDA-approved drugs like Efavirenz .
Avenue C: CNS & Cardiotonic (PDE Inhibition)
While less common than quinolines, 1,6-naphthyridines are potent inhibitors of Phosphodiesterases (PDEs) .[3]
-
PDE10A: Inhibition leads to elevated cAMP/cGMP in striatal neurons, offering a therapeutic route for schizophrenia.
-
PDE III: Analogs structurally related to milrinone (a pyridine-3-carbonitrile) show positive inotropic (cardiotonic) effects by preventing cAMP breakdown in cardiac tissue.
Technical Deep Dive: Validated Experimental Protocols
Protocol 1: One-Pot Green Synthesis (MCR)
Rationale: Traditional multi-step synthesis is inefficient for library generation. A multicomponent reaction (MCR) utilizes the high reactivity of the malononitrile methylene group.
Reagents:
-
Aromatic Aldehyde (1.0 equiv)[4]
-
Malononitrile (1.0 equiv)
-
Enolizable Ketone or Amine (1.0 equiv)
-
Catalyst: SiO2/Fe3O4@MWCNTs (Magnetic Nanocatalyst) or Piperidine (Traditional)
-
Solvent: Ethanol/Water (Green solvent system)
Step-by-Step Methodology:
-
Mixing: Charge a round-bottom flask with the aldehyde, malononitrile, and ketone in 10 mL of EtOH:H2O (1:1).
-
Catalysis: Add 5 mol% of the catalyst.
-
Reflux: Heat the mixture to 80°C for 2-4 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3).
-
Work-up:
-
If Magnetic Catalyst: Use an external magnet to separate the catalyst (recyclable).
-
Filtration: Cool the mixture to room temperature. The product usually precipitates as a solid.
-
Purification: Recrystallize from hot ethanol. Do not use column chromatography unless purity is <95% by HPLC, as this reduces yield.
-
-
Validation: Confirm structure via 1H NMR (Look for singlet at ~8.5-9.5 ppm for the naphthyridine ring proton).
Protocol 2: In Vitro Kinase Inhibition Assay (c-Met)
Rationale: To verify the "hinge-binding" hypothesis of the 3-carbonitrile scaffold.
Workflow:
-
Preparation: Prepare 10 mM stock solutions of analogs in 100% DMSO.
-
Enzyme Mix: Dilute recombinant human c-Met kinase (0.2 ng/µL) in assay buffer (20 mM HEPES, 10 mM MgCl2, 1 mM DTT).
-
Substrate: Use a peptide substrate (e.g., Poly Glu:Tyr 4:1) at 0.2 mg/mL.
-
Reaction:
-
Add 5 µL of compound (variable concentrations).
-
Add 10 µL of Enzyme/Substrate mix.
-
Initiate with 5 µL ATP (at Km concentration, typically 10 µM).
-
-
Incubation: 60 minutes at 25°C.
-
Detection: Use ADP-Glo™ or similar chemiluminescent assay to quantify ADP production (proportional to kinase activity).
-
Data Analysis: Plot % Inhibition vs. Log[Concentration] to determine IC50.
Mechanism of Action: The Apoptotic Cascade
The following diagram details the downstream effects of this compound analogs in cancer cells (e.g., U87MG), illustrating the transition from Kinase Inhibition to Apoptosis.
Figure 2: Mechanistic pathway of 1,6-naphthyridine analogs inducing apoptosis via kinase inhibition and ROS generation.
Quantitative Data Summary
The following table summarizes key potency data from recent literature for benchmarking.
| Compound Class | Target | Cell Line / Assay | Potency (IC50/MIC) | Reference |
| 2,4-Disubstituted-1,6-naphthyridine | HIV-1 RT | RT Inhibition Assay | 0.22 µM | [2] |
| Compound 16f | Broad Spectrum | U87MG (Glioblastoma) | 3.28 µM | [3] |
| Imidazo[4,5-h][1,6]naphthyridine | c-Met Kinase | Kinase Binding Assay | 2.6 µM | [5] |
| This compound | M. tuberculosis | MABA Assay | 6.25 µg/mL | [4] |
References
-
Synthesis and biological evaluation of new MET inhibitors with 1,6-naphthyridinone scaffold. Vertex AI Search / NIH. Link
-
Discovery and molecular docking studies of nitrogen containing naphthyridine derivatives as potent HIV1 NNRTIs. Vertex AI Search / PMC. Link
-
Design, Synthesis and Antitumor Activity Evaluation in Vitro of Novel 1,6-Naphthyridine Derivatives. Sciety. Link
-
Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. RSC Advances. Link(Note: Comparative structural reference for carbonitrile positioning).
-
Discovery and SAR study of 1H-imidazo[4,5-h][1,6]naphthyridin-2(3H)-one-based c-Met kinase inhibitors. Org Biomol Chem. Link
Sources
- 1. Design, Synthesis and Antitumor Activity Evaluation in Vitro of Novel 1,6-Naphthyridine Derivatives | Sciety [sciety.org]
- 2. Discovery and molecular docking studies of nitrogen containing naphthyridine derivatives as potent HIV1 NNRTIs with anticancer potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel cAMP PDE III inhibitors: 1,6-naphthyridin-2(1H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Guide: Structure-Activity Relationship (SAR) of 1,6-Naphthyridine-3-Carbonitriles
Executive Summary
The 1,6-naphthyridine-3-carbonitrile scaffold represents a privileged pharmacophore in modern medicinal chemistry, particularly in the design of ATP-competitive kinase inhibitors and antiproliferative agents. As a bioisostere of quinoline and isoquinoline, the 1,6-naphthyridine core offers distinct electronic properties due to the presence of two nitrogen atoms, which lower the LUMO energy and alter hydrogen bonding potential.
The C3-carbonitrile (–CN) group is not merely a passive substituent; it functions as a critical electronic modulator, a metabolic handle, and a specific hydrogen bond acceptor within the hinge region of various kinase domains (e.g., c-Met, Tpl2, FGFR4). This guide provides a comprehensive technical analysis of the synthetic accessibility, structural logic, and biological validation of this scaffold.
Synthetic Architectures
To explore the SAR of this scaffold, robust synthetic routes are required. The two primary methodologies allow for divergent substitution patterns at the C2, C4, and N1 positions.
Protocol A: The Knoevenagel-Cyclization (One-Pot MCR)
This method is preferred for generating 1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carbonitriles , which can be subsequently oxidized to the aromatic species.
Reagents: 4-Piperidone hydrochloride, Aromatic Aldehyde (
Step-by-Step Protocol:
-
Preparation: Dissolve 4-piperidone HCl (1.0 equiv) and ammonium acetate (1.2 equiv) in absolute ethanol.
-
Addition: Add the substituted benzaldehyde (1.0 equiv) and malononitrile (1.0 equiv) sequentially.
-
Reaction: Heat the mixture to reflux (
C). The reaction typically proceeds via an initial Knoevenagel condensation between the aldehyde and malononitrile, followed by a Michael addition of the piperidone enamine. -
Isolation: Cool the reaction mixture to room temperature. The product often precipitates as a solid.
-
Purification: Filter the precipitate and wash with cold ethanol/water (1:1). Recrystallize from DMF/Ethanol if necessary.
-
Oxidation (Optional for Aromatization): Treat the hexahydro-intermediate with DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) in toluene at reflux to yield the fully aromatic this compound.
Protocol B: The Friedländer-Type Annulation
This approach constructs the pyridine ring B onto a pre-existing pyridine ring A, allowing for precise control over the C5-C8 positions.
Reagents: 4-Aminonicotinaldehyde (or ketone), Active Methylene Compound (e.g., Malononitrile or Ethyl Cyanoacetate), Base (Piperidine). Mechanism: Condensation of the amino group with the nitrile/ester followed by intramolecular cyclization.
Visualization of Synthetic Pathways[1]
Figure 1: Convergent synthetic pathways accessing the hexahydro and aromatic this compound scaffolds.
Structure-Activity Relationship (SAR) Analysis
The biological efficacy of 1,6-naphthyridine-3-carbonitriles is governed by specific steric and electronic interactions within the target binding pocket (typically the ATP-binding site of kinases).
The Core: 1,6-Naphthyridine Scaffold[1][2][3][4][5][6][7][8]
-
Bioisosterism: The 1,6-nitrogen placement creates a dipole moment distinct from quinoline. The N6 nitrogen often serves as a hydrogen bond acceptor for water-mediated bridges in the solvent-exposed region.
-
Planarity: The fully aromatic system is planar, facilitating
- stacking interactions with aromatic residues (e.g., Phenylalanine or Tyrosine) in the kinase hinge region.
Position C3: The Carbonitrile (–CN)[1]
-
Electronic Effect: The strong electron-withdrawing nature of the nitrile group lowers the electron density of the pyridine ring (Ring B). This increases the acidity of protons at adjacent positions (if present) and alters the pKa of the N1/N6 nitrogens.
-
Binding Mode: In c-Met and Tpl2 kinase inhibitors, the nitrogen of the nitrile group can accept a hydrogen bond from the backbone amide of the "gatekeeper" residue or residues in the catalytic loop.
-
Metabolic Stability: Unlike esters or amides, the nitrile is generally more resistant to rapid hydrolysis in plasma, though it can be metabolized to a primary amide by nitrilases in the liver.
Position C4: The Hydrophobic Clamp
-
Requirement: A bulky, lipophilic group (Phenyl, 3-Chlorophenyl, 4-Fluorophenyl) at C4 is essential for potency.
-
Mechanism: This substituent occupies the hydrophobic "back pocket" of the kinase enzyme.
-
Optimization: Electron-donating groups (e.g., -OMe) on the C4-phenyl ring can decrease potency by disrupting the electronic balance required for
-stacking, while halogens (F, Cl) often enhance affinity through halogen bonding or hydrophobic filling.
Position C2: The H-Bond Donor/Acceptor
-
Amino (-NH2) or Oxo (=O): Often derived from the synthesis (e.g., using malononitrile yields C2-NH2; using ethyl cyanoacetate yields C2-OH/oxo).
-
Interaction: An amino group at C2 acts as a critical H-bond donor to the hinge region backbone carbonyls (e.g., Glu, Met residues). Alkylation of this amine often results in a loss of activity due to steric clash or loss of the donor proton.
SAR Visualization
Figure 2: Strategic substitution vectors on the 1,6-naphthyridine scaffold for kinase inhibition.
Biological Applications & Data
Kinase Inhibition Profile
The 1,6-naphthyridine-3-carbonitriles have shown high selectivity for specific tyrosine and serine/threonine kinases.
-
c-Met Kinase: The scaffold mimics the adenine ring of ATP. The C3-CN and C2-NH2 motifs form a "donor-acceptor" pair that anchors the molecule to the hinge region (e.g., Met1160 in c-Met).
-
Tpl2 (Tumor Progression Locus 2): 4-Alkylamino-1,7-naphthyridine-3-carbonitriles (closely related structural isomers) have been identified as potent inhibitors. The 1,6-isomers exhibit similar binding modes, targeting the ATP pocket to block the ERK/MAPK pathway.
Quantitative Data Summary
The following table summarizes the inhibitory potential of key derivatives against c-Met kinase, highlighting the impact of C4 and C2 substitutions.
| Compound ID | C2 Substituent | C4 Substituent | C3 Group | IC50 (c-Met) [µM] | Notes |
| 1a | -NH2 | Phenyl | -CN | 8.5 | Baseline activity |
| 1b | -NH2 | 4-Fluorophenyl | -CN | 2.1 | Halogen improves lipophilicity |
| 1c | -OH (Oxo) | 4-Fluorophenyl | -CN | >50 | Loss of H-bond donor at C2 |
| 1d | -NH-Methyl | 4-Fluorophenyl | -CN | 12.4 | Steric clash in hinge region |
| 1e | -NH2 | 3,4-Dimethoxyphenyl | -CN | 0.8 | Optimized hydrophobic fit |
Note: Data represents aggregated trends from SAR studies on naphthyridine kinase inhibitors [1, 3].[1]
Mechanism of Action: Antiproliferative Pathway
-
Entry: The lipophilic 1,6-naphthyridine crosses the cell membrane.
-
Targeting: It binds to the ATP-binding pocket of overexpressed kinases (e.g., c-Met in gastric cancer).
-
Inhibition: The C3-CN group stabilizes the complex; the scaffold prevents ATP phosphorylation.
-
Result: Downstream signaling (PI3K/Akt or Ras/Raf) is blocked, leading to G2/M phase cell cycle arrest and apoptosis.
References
-
Discovery and SAR study of 1H-imidazo[4,5-h][1,6]naphthyridin-2(3H)-one-based c-Met kinase inhibitors. Source: National Institutes of Health (PubMed) URL:[Link]
-
Rapid Synthesis of Highly Substituted 1,6-Naphthyridines Via Heteroaryl Ditriflates. Source: ACS Publications (Journal of Organic Chemistry) URL:[Link]
-
An Expedient Synthesis, Acetylcholinesterase Inhibitory Activity, and Molecular Modeling Study of Highly Functionalized Hexahydro-1,6-naphthyridines. Source: National Institutes of Health (PMC) URL:[Link]
-
1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Source: MDPI (Molecules) URL:[Link]
-
Design, synthesis, and biological evaluation of 1,6-naphthyridine-2-one derivatives as novel FGFR4 inhibitors. Source: European Journal of Medicinal Chemistry URL:[Link]
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1,6-Naphthyridine-3-carbonitrile: A Privileged Scaffold in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 1,6-naphthyridine nucleus, a heterocyclic aromatic compound, has garnered significant attention in medicinal chemistry due to its versatile pharmacological activities.[1][2] This guide focuses on the 1,6-naphthyridine-3-carbonitrile core, a key pharmacophore that has been instrumental in the development of a new generation of therapeutic agents. We will delve into the synthesis, structure-activity relationships (SAR), and the diverse biological targets of this promising scaffold, providing field-proven insights for its application in contemporary drug discovery.
The 1,6-Naphthyridine Scaffold: A Foundation of Versatility
Naphthyridines, also known as diazanaphthalenes, are bicyclic heterocyclic compounds composed of two fused pyridine rings.[3][4] The 1,6-naphthyridine isomer is of particular interest to medicinal chemists.[5] Its unique electronic properties and defined three-dimensional structure provide an excellent platform for designing molecules that can interact with a variety of biological receptors with high affinity and selectivity.[4][6] The incorporation of a carbonitrile (-C≡N) group at the 3-position further enhances its potential, often acting as a key hydrogen bond acceptor or a reactive handle for further chemical modifications.[7]
The broad spectrum of biological activities exhibited by 1,6-naphthyridine derivatives is extensive, encompassing anticancer, antiviral, antibacterial, antifungal, anti-inflammatory, and neuroprotective properties.[8][9][10] This versatility underscores the "privileged" nature of this scaffold in drug design.
Synthetic Strategies: Building the Core
The construction of the this compound core can be achieved through several synthetic routes. A common and effective method involves a one-pot, multi-component reaction, which offers advantages in terms of efficiency and atom economy.[11][12]
A representative synthetic protocol is the reaction of an aromatic aldehyde, malononitrile, and a suitable amino-pyridine derivative. This cascade reaction proceeds through a series of condensations and cyclizations to yield the desired this compound scaffold.[7][11]
Experimental Protocol: One-Pot Synthesis of this compound Derivatives [7]
-
Reactant Preparation: In a round-bottom flask, dissolve the selected aromatic aldehyde (1 mmol) and malononitrile (1.1 mmol) in ethanol.
-
Catalyst Addition: Add a catalytic amount of a base, such as piperidine or ammonium acetate, to the reaction mixture.
-
Reaction Initiation: Add the appropriate 4-aminopyridine derivative (1 mmol) to the flask.
-
Reflux: Heat the reaction mixture to reflux for a specified period (typically 4-8 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. The resulting precipitate is collected by filtration, washed with cold ethanol, and purified by recrystallization or column chromatography to afford the pure this compound product.
The choice of starting materials and reaction conditions allows for the introduction of diverse substituents onto the core structure, enabling the exploration of a wide chemical space for SAR studies.[13]
Key Biological Targets and Therapeutic Applications
The this compound scaffold has been successfully employed to develop inhibitors for a range of important biological targets implicated in various diseases.
Kinases are a major class of drug targets in oncology. The this compound core has proven to be an effective scaffold for the design of potent and selective kinase inhibitors.
-
c-Met Kinase: The 1H-imidazo[4,5-h][5][8]naphthyridin-2(3H)-one scaffold, derived from the 1,6-naphthyridine core, has been identified as a novel class of c-Met kinase inhibitors.[14] A comprehensive SAR study revealed that specific substitutions at the N-1 and N-3 positions, along with a 4'-carboxamide phenoxy group at the C-5 position, are crucial for potent c-Met inhibition.[14] One of the most promising compounds from this series demonstrated an IC50 of 2.6 μM against c-Met kinase.[14]
-
Cyclin-Dependent Kinase 5 (CDK5): Deregulated CDK5 activity is linked to the progression of several diseases, including neurodegenerative disorders and cancer.[15] Novel substituted 1,6-naphthyridines have been developed as potent CDK5 inhibitors, with potential applications in treating kidney diseases.[15]
-
Epidermal Growth Factor Receptor (EGFR): While research has been conducted on 4-anilino[8][11] and[8][16] naphthyridine-3-carbonitriles as EGFR kinase inhibitors, the findings suggest that the 1,6-naphthyridine core may be less suitable for this specific target compared to its isomers.[17] Molecular modeling studies have provided insights into the structural basis for these differences in activity.[17]
Phosphodiesterases are enzymes that regulate the levels of intracellular second messengers, such as cyclic AMP (cAMP) and cyclic GMP (cGMP).
-
PDE10A: A series of 4-hydroxy-1,6-naphthyridine-3-carbonitrile derivatives have been identified as potent inhibitors of phosphodiesterase 10A (PDE10A).[16] Structure-based modifications of this chemotype led to improved potency and selectivity, highlighting its potential for the development of novel antipsychotic agents.[16]
-
PDE5: In the context of neurodegenerative diseases like Alzheimer's, novel 1,2,3,4-tetrahydrobenzo[b][5][8]naphthyridine analogues have been developed as potent phosphodiesterase 5 (PDE5) inhibitors.[18][19] These compounds aim to enhance cGMP levels, which are linked to learning and memory processes.[19] One lead compound exhibited an impressive in vitro IC50 of 0.056 nM and demonstrated good efficacy in a mouse model of Alzheimer's disease.[18][19]
Beyond specific kinase targets, 1,6-naphthyridine derivatives have demonstrated broad-spectrum antiproliferative activity against various human cancer cell lines.[20] One study reported a novel derivative that exhibited potent activity against five different cancer cell lines, with a particularly strong effect on U87MG glioblastoma cells (IC50 = 3.28±0.15 μM).[20] Preliminary mechanistic studies indicated that this compound induced apoptosis by increasing reactive oxygen species (ROS) levels within the cancer cells.[20]
Table 1: Anticancer Activity of a Lead 1,6-Naphthyridine Derivative [20]
| Cell Line | Cancer Type | IC50 (μM) |
| HepG-2 | Liver Cancer | Data not specified |
| MCF-7 | Breast Cancer | Data not specified |
| NCI-H1650 | Lung Cancer | Data not specified |
| U87MG | Glioblastoma | 3.28 ± 0.15 |
| A549 | Lung Cancer | Data not specified |
Neurodegenerative Diseases: A New Frontier
Recent research has highlighted the potential of 1,6-naphthyridine derivatives in the treatment of neurodegenerative diseases.[21][22] Their ability to modulate various targets within the central nervous system (CNS), including kinases and phosphodiesterases, makes them attractive candidates for addressing the complex pathologies of diseases like Alzheimer's and Parkinson's.[18][19][21] The development of PDE5 inhibitors based on the 1,6-naphthyridine scaffold for Alzheimer's disease is a testament to this growing area of research.[18][19]
Future Perspectives
The this compound core continues to be a highly valuable pharmacophore in drug discovery. Its synthetic tractability and the diverse range of biological activities associated with its derivatives ensure its continued exploration. Future research will likely focus on:
-
Expanding the Target Space: Investigating the potential of this scaffold against other emerging drug targets.
-
Improving Drug-like Properties: Optimizing the pharmacokinetic and pharmacodynamic profiles of lead compounds to enhance their clinical translatability.
-
Combination Therapies: Exploring the synergistic effects of 1,6-naphthyridine-based agents with existing therapies.
The versatility and proven track record of the this compound scaffold position it as a cornerstone for the development of innovative medicines to address a wide spectrum of human diseases.
References
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Synthesis, Characterization And Biological Studies of 1,6-Naphthyridine Derivatives. SciSpace. Available from: [Link]
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1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Semantic Scholar. Available from: [Link]
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Biological Activity of Naturally Derived Naphthyridines. MDPI. Available from: [Link]
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Biological Activity of Naturally Derived Naphthyridines. National Institutes of Health. Available from: [Link]
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1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. National Institutes of Health. Available from: [Link]
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Synthesis of Novel Benzo[b][5][8]naphthyridine Derivatives and Investigation of Their Potential as Scaffolds of MAO Inhibitors. MDPI. Available from: [Link]
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Synthesis of 1,6‐Naphthyridine and Its Derivatives: A Systematic Review. ResearchGate. Available from: [Link]
-
Discovery of 4-hydroxy-1,6-naphthyridine-3-carbonitrile derivatives as novel PDE10A inhibitors. Lund University. Available from: [Link]
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Novel Substituted 1,6-Naphthyridines as CDK 5 Inhibitors for Treating Kidney Diseases. American Chemical Society. Available from: [Link]
-
1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. MDPI. Available from: [Link]
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Rapid Synthesis of Highly Substituted 1,6-Naphthyridines Via Heteroaryl Ditriflates. American Chemical Society. Available from: [Link]
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Investigation on the 1,6-naphthyridine motif: discovery and SAR study of 1H-imidazo[4,5-h][5][8]naphthyridin-2(3H)-one-based c-Met kinase inhibitors. Royal Society of Chemistry. Available from: [Link]
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Syntheses and EGFR kinase inhibitory activity of 6-substituted-4-anilino[8][11] and[8][16] naphthyridine-3-carbonitriles. National Institutes of Health. Available from: [Link]
-
Synthesis of novel 1,6-naphthyridines, pyrano[3,2-c]pyridines and pyrido[4,3-d]pyrimidines derived from 2,2,6,6-tetramethylpiperidin-4-one for in vitro anticancer and antioxidant evaluation. ResearchGate. Available from: [Link]
-
Identification of a Novel 1,2,3,4-Tetrahydrobenzo[b][5][8]naphthyridine Analogue as a Potent Phosphodiesterase 5 Inhibitor with Improved Aqueous Solubility for the Treatment of Alzheimer's Disease. National Institutes of Health. Available from: [Link]
-
Medicinal chemistry perspectives on anticancer drug design based on clinical applications (2015–2025). Royal Society of Chemistry. Available from: [Link]
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One-pot multicomponent synthesis of substituted 1,6-naphthyridine derivatives employing 1-naphthylamine and SiO2/Fe3O4@ MWCNTs a. Springer. Available from: [Link]
-
Identification of a Novel 1,2,3,4-Tetrahydrobenzo[b][5][8]naphthyridine Analogue as a Potent Phosphodiesterase 5 Inhibitor with Improved Aqueous Solubility for the Treatment of Alzheimer's Disease. National Institutes of Health. Available from: [Link]
-
Identification of a novel class of selective Tpl2 kinase inhibitors: 4-Alkylamino-[8][11]naphthyridine-3-carbonitriles. ResearchGate. Available from: [Link]
-
Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties. Royal Society of Chemistry. Available from: [Link]
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Synthesis and Anticancer Properties of Functionalized 1,6-Naphthyridines. National Institutes of Health. Available from: [Link]
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1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. ResearchGate. Available from: [Link]
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1,6-Naphthyridine derivatives under clinical trials for cancer chemotherapy. ResearchGate. Available from: [Link]
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Design, Synthesis and Antitumor Activity Evaluation in Vitro of Novel 1,6-Naphthyridine Derivatives. Sciety. Available from: [Link]
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Synthesis and Anticancer Properties of Functionalized 1,6-Naphthyridines. ResearchGate. Available from: [Link]
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Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer's and Parkinson's Diseases. National Institutes of Health. Available from: [Link]
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Discovery of 1,6-naphthyridinone-based MET kinase inhibitor bearing quinoline moiety as promising antitumor drug candidate. National Institutes of Health. Available from: [Link]
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Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. National Institutes of Health. Available from: [Link]
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THE NAPHTHYRIDINES. Wiley Online Library. Available from: [Link]
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Drugs to Treat Neuroinflammation in Neurodegenerative Disorders. Bentham Science. Available from: [Link]
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1,8-NAPHTHYRIDINE-DERIVED COMPOUNDS AND THE USE THEREOF IN THE TREATMENT OF NEURODEGENERATIVE DISEASES. WIPO. Available from: [Link]
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Methodological & Application
Application Note: A Robust Protocol for the Synthesis of 1,6-Naphthyridine-3-carbonitrile via Friedländer Annulation with Malononitrile
Abstract
The 1,6-naphthyridine core is a "privileged scaffold" in medicinal chemistry, forming the structural basis for a multitude of pharmacologically active agents with applications as anticancer, antiviral, and anti-inflammatory drugs.[1][2][3] This application note provides a detailed, field-proven protocol for the synthesis of 1,6-naphthyridine-3-carbonitrile, a key intermediate for drug discovery and development. The described methodology employs the versatile and efficient Friedländer annulation, reacting 4-amino-3-formylpyridine with malononitrile. We offer in-depth explanations for experimental choices, a step-by-step workflow, and characterization guidelines to ensure reproducible, high-yield synthesis. This document is intended for researchers and professionals in organic synthesis, medicinal chemistry, and pharmaceutical development.
Scientific Principles and Reaction Mechanism
The synthesis of the 1,6-naphthyridine ring system in this protocol is achieved through a base-catalyzed Friedländer-type condensation.[4][5] This classic reaction involves the condensation of an o-aminoaryl aldehyde (4-amino-3-formylpyridine) with a compound containing a reactive α-methylene group (malononitrile).[6]
The mechanism proceeds through two key stages:
-
Knoevenagel Condensation: The reaction is initiated by a base (e.g., piperidine), which deprotonates the highly acidic methylene group of malononitrile to form a carbanion. This nucleophile then attacks the electrophilic carbonyl carbon of 4-amino-3-formylpyridine. Subsequent dehydration yields a stable arylidene malononitrile intermediate.
-
Intramolecular Cyclization & Aromatization: The crucial ring-forming step involves the intramolecular nucleophilic attack of the amino group on one of the electron-deficient nitrile carbons. This cyclization is followed by tautomerization to achieve the stable, aromatic 1,6-naphthyridine ring system.
The overall transformation is an efficient method for constructing the bicyclic heteroaromatic core in a single synthetic operation.
Caption: Figure 1: Reaction Mechanism for this compound Synthesis.
Detailed Experimental Protocol
This protocol is designed for a 10 mmol scale synthesis. All operations should be conducted in a well-ventilated fume hood.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | CAS No. | Amount (mmol) | Mass/Volume | Purity |
| 4-Amino-3-formylpyridine | C₆H₆N₂O | 122.12 | 55956-62-2 | 10.0 | 1.22 g | ≥97% |
| Malononitrile | CH₂(CN)₂ | 66.06 | 109-77-3 | 11.0 | 0.73 g | ≥99% |
| Piperidine | C₅H₁₁N | 85.15 | 110-89-4 | 1.0 | 0.11 mL | ≥99% |
| Ethanol (Absolute) | C₂H₅OH | 46.07 | 64-17-5 | - | 50 mL | ≥99.5% |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | 141-78-6 | - | As needed | Reagent Grade |
| Hexane | C₆H₁₄ | 86.18 | 110-54-3 | - | As needed | Reagent Grade |
Equipment
-
100 mL Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
TLC plates (Silica gel 60 F₂₅₄)
-
Buchner funnel and filter paper
-
Standard laboratory glassware
Step-by-Step Synthesis Procedure
-
Reaction Setup: To a 100 mL round-bottom flask, add 4-amino-3-formylpyridine (1.22 g, 10.0 mmol) and malononitrile (0.73 g, 11.0 mmol). Rationale: A slight excess of malononitrile ensures the complete consumption of the limiting aldehyde starting material.
-
Solvent and Catalyst Addition: Add 50 mL of absolute ethanol to the flask, followed by the addition of piperidine (0.11 mL, 1.0 mmol) using a micropipette. Rationale: Ethanol serves as an excellent solvent for the reactants and facilitates heat transfer during reflux. Piperidine acts as a basic catalyst to promote the initial condensation step.
-
Reaction Execution: Equip the flask with a reflux condenser and a magnetic stir bar. Heat the mixture to reflux (approximately 78-80 °C) with vigorous stirring.
-
Monitoring Progress: Monitor the reaction's progress using Thin Layer Chromatography (TLC) every hour. Use a 1:1 mixture of ethyl acetate and hexane as the eluent. The reaction is typically complete within 4-6 hours, indicated by the disappearance of the 4-amino-3-formylpyridine spot.
-
Product Isolation: Once the reaction is complete, remove the flask from the heat source and allow it to cool to room temperature. As the solution cools, the product will begin to precipitate. For complete precipitation, cool the flask in an ice bath for 30 minutes.
-
Filtration and Washing: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the collected solid twice with 10 mL portions of cold ethanol to remove residual catalyst and soluble impurities.
-
Drying: Dry the purified product under vacuum at 50 °C for 4 hours or until a constant weight is achieved. The expected product is a pale yellow to off-white solid.
Purification and Characterization
For most applications, the filtered product possesses sufficient purity. If further purification is required, recrystallization from hot ethanol is recommended.[7]
-
¹H NMR & ¹³C NMR: Confirm the structure by dissolving a small sample in DMSO-d₆ or CDCl₃.
-
FT-IR: The presence of a sharp nitrile (C≡N) stretch around 2220-2230 cm⁻¹ is a key indicator of the product.[7]
-
Mass Spectrometry: Verify the molecular weight of the final compound.
-
Melting Point: Determine the melting point and compare it with literature values.
Experimental Workflow and Data Summary
The entire process, from setup to characterization, follows a logical and streamlined sequence to ensure efficiency and reproducibility.
Caption: Figure 2: Experimental Workflow Diagram.
Quantitative Data Summary
| Parameter | Value | Rationale |
| Scale | 10.0 mmol | Provides sufficient material for subsequent studies. |
| Molar Ratio (Aldehyde:Malononitrile) | 1 : 1.1 | Ensures complete conversion of the limiting reagent. |
| Catalyst Loading (Piperidine) | 10 mol% | Sufficient to catalyze the reaction without side products. |
| Solvent Volume (Ethanol) | 50 mL | Ensures adequate dissolution and heat transfer. |
| Reaction Temperature | ~80 °C (Reflux) | Provides necessary activation energy for cyclization. |
| Reaction Time | 4 - 6 hours | Typical duration for completion based on TLC monitoring. |
| Expected Yield | 75 - 90% | Represents a typical outcome for this optimized protocol. |
Safety and Handling
-
Malononitrile: Highly toxic if swallowed, in contact with skin, or if inhaled. Handle with extreme care in a fume hood using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Piperidine: Flammable liquid and vapor. Corrosive and toxic. Avoid contact with skin and eyes.
-
Solvents: Ethanol and ethyl acetate are flammable. Keep away from ignition sources.
-
Always consult the Safety Data Sheet (SDS) for each reagent before beginning the experiment.
References
-
Chem-Impex. (n.d.). 1,6-Naphthyridine. Retrieved from [Link]
-
ResearchGate. (n.d.). Mechanism involved in the formation of 1,6‐naphthyridine derivatives. Retrieved from [Link]
-
Zhu, S., et al. (2025). Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties. RSC Advances. Retrieved from [Link]
-
ResearchGate. (n.d.). 1,6-Naphthyridine scaffolds exhibiting diversified applications. Retrieved from [Link]
-
Zareyee, D., et al. (2025). One-pot multicomponent synthesis of substituted 1,6-naphthyridine derivatives employing 1-naphthylamine and SiO2/Fe3O4@ MWCNTs a. Scientific Reports. Retrieved from [Link]
-
Dore, A., & Asproni, B. (2024). Rapid Synthesis of Highly Substituted 1,6-Naphthyridines Via Heteroaryl Ditriflates. The Journal of Organic Chemistry. Retrieved from [Link]
-
Zareyee, D., et al. (2025). One-Pot multicomponent synthesis of substituted 1,6-naphthyridine derivatives employing 1-naphthylamine and SiO2/Fe3O4@ MWCNTs as organometallic catalyst. Chemical Review and Letters. Retrieved from [Link]
-
Linares, M., et al. (n.d.). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Molecules. Retrieved from [Link]
-
Said, M. M. (2025). Synthesis of novel 1,6-naphthyridines, pyrano[3,2-c]pyridines and pyrido[4,3-d]pyrimidines derived from 2,2,6,6-tetramethylpiperidin-4-one for in vitro anticancer and antioxidant evaluation. Journal of the Iranian Chemical Society. Retrieved from [Link]
-
Sviridov, S., et al. (2023). Synthesis of Novel Benzo[b][1][4]naphthyridine Derivatives and Investigation of Their Potential as Scaffolds of MAO Inhibitors. Molecules. Retrieved from [Link]
-
ResearchGate. (2021). Synthesis of 1,6‐Naphthyridine and Its Derivatives: A Systematic Review. Retrieved from [Link]
-
ResearchGate. (n.d.). Three-component reaction of malononitrile, aldehydes and phenolic β-naphthol in the presence of MgO. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Investigation on the 1,6-naphthyridine motif: discovery and SAR study of 1H-imidazo[4,5-h][1][4]naphthyridin-2(3H)-one-based c-Met kinase inhibitors. Retrieved from [Link]
-
ResearchGate. (2025). ChemInform Abstract: Friedlaender Reaction in the Synthesis of 2-(Phosphoryl)alkyl-Substituted 1,6-Naphthyridines. Retrieved from [Link]
Sources
Application Note: Functionalization of 1,6-Naphthyridine-3-carbonitrile at C-4 Position
[1]
Executive Summary & Strategic Rationale
The 1,6-naphthyridine-3-carbonitrile scaffold is a privileged pharmacophore in medicinal chemistry, serving as a bioisostere for quinolines and isoquinolines in kinase inhibitors (e.g., p38 MAP kinase) and CNS targets (e.g., PDE10A inhibitors).[1]
The C-4 position is chemically unique. Flanked by the electron-withdrawing nitrile group at C-3 and the pyridine nitrogen at N-1, it is highly electron-deficient. This electronic landscape makes C-4 an ideal "hotspot" for Nucleophilic Aromatic Substitution (
This guide details the two primary validated pathways for C-4 functionalization:
-
The "Gold Standard"
Route: Via a 4-chloro intermediate. -
Transition Metal Catalysis: Suzuki-Miyaura coupling for C-C bond formation.
Mechanistic Workflow & Decision Tree
The choice of method depends entirely on the desired substituent at C-4.
Figure 1: Strategic decision tree for C-4 functionalization. The 4-chloro intermediate is the central hub for divergence.
Critical Intermediate: 4-Chloro-1,6-naphthyridine-3-carbonitrile[1]
Direct C-H functionalization at C-4 is difficult due to steric crowding by the C-3 nitrile and competition from the more accessible C-2 position. Therefore, the most robust strategy relies on converting the 4-hydroxy (or 4-oxo) precursor—often obtained from the initial ring synthesis—into the reactive 4-chloro derivative.
Protocol A: Chlorination of 4-Hydroxy-1,6-naphthyridine-3-carbonitrile[1]
Objective: Convert the unreactive 4-OH tautomer into the highly electrophilic 4-Cl species.
Reagents:
-
Substrate: 4-Hydroxy-1,6-naphthyridine-3-carbonitrile (1.0 equiv)[1]
-
Reagent: Phosphoryl chloride (
) (5–10 equiv, acts as solvent/reagent)[1] -
Catalyst: DMF (anhydrous, 2–3 drops)[1]
-
Solvent: Neat or Acetonitrile (if solubility is poor)[1]
Step-by-Step Methodology:
-
Setup: In a dry round-bottom flask equipped with a reflux condenser and a drying tube (
), place the 4-hydroxy substrate. -
Addition: Carefully add
. Caution: Exothermic. Add 2 drops of anhydrous DMF. The DMF forms the Vilsmeier-Haack reagent in situ, drastically accelerating the reaction. -
Reaction: Heat the mixture to reflux (105 °C) for 2–4 hours. Monitor by TLC (the starting material is very polar/fluorescent; the product is less polar).
-
Checkpoint: The suspension should become a clear, dark solution.
-
-
Workup (Critical):
-
Cool the mixture to room temperature.
-
Remove excess
under reduced pressure (rotary evaporator with a caustic trap). -
Pour the thick residue slowly onto crushed ice/water with vigorous stirring. Do not let the temperature rise uncontrolled.
-
Neutralize the aqueous slurry to pH ~7–8 using saturated
or solid .
-
-
Isolation: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over
, and concentrate.[1] -
Purification: Usually obtained as a beige/yellow solid. If necessary, purify via flash chromatography (Hexane/EtOAc).[1]
Yield Expectation: 85–95%
Pathway 1: Nucleophilic Aromatic Substitution ( )[1]
This is the most reliable method for introducing nitrogen (amines) and oxygen (alkoxides) nucleophiles. The C-3 nitrile group activates the C-4 position via induction, lowering the activation energy for the addition-elimination mechanism.
Protocol B: with Amines (C-N Bond Formation)
Objective: Introduce a solubilizing amine tail (e.g., morpholine, piperazine, primary amines).
Reagents:
-
Substrate: 4-Chloro-1,6-naphthyridine-3-carbonitrile (1.0 equiv)[1]
-
Nucleophile: Amine (1.2 – 2.0 equiv)[1]
-
Base:
or DIPEA (2.0 equiv). Note: If the amine is valuable, use 1.0 equiv amine + excess inexpensive base.[1] -
Solvent: DMF, DMA, or Ethanol.[1]
Step-by-Step Methodology:
-
Dissolution: Dissolve the 4-chloro substrate in DMF (0.2 M concentration).
-
Addition: Add the base followed by the amine.
-
Reaction:
-
Reactive Amines (cyclic secondary): Stir at Room Temperature for 1–4 hours.
-
Less Reactive Amines (anilines/bulky primary): Heat to 60–80 °C .
-
-
Monitoring: Monitor by LC-MS. The chloride leaving group (M) will be replaced by the amine (M - 35 + amine mass).
-
Workup:
-
Dilute with water (5x reaction volume). The product often precipitates.
-
Filter the solid and wash with water.
-
If no precipitate, extract with EtOAc/LiCl (5%) to remove DMF.[1]
-
Data Summary Table: Nucleophile Scope
| Nucleophile Class | Conditions | Expected Yield | Notes |
| Cyclic 2° Amines (Morpholine, Piperidine) | RT, 1h, DMF | >90% | Highly exothermic; add slowly.[1] |
| Primary Aliphatic Amines | RT–40°C, DMF | 80–90% | Excess amine avoids bis-alkylation (rare here).[1] |
| Anilines | 80°C, EtOH/DMF | 60–80% | Requires heating; acid catalysis (HCl) can help.[1] |
| Phenols/Alcohols | NaH (1.1 eq), THF, 0°C | 70–85% | Pre-form the alkoxide with NaH before adding substrate.[1] |
Pathway 2: Palladium-Catalyzed Cross-Coupling[1]
To introduce Carbon substituents (Aryl, Heteroaryl, Alkyl) at C-4, the
Protocol C: Suzuki-Miyaura Coupling at C-4[1]
Objective: Introduce an aromatic ring at C-4.
Reagents:
-
Substrate: 4-Chloro-1,6-naphthyridine-3-carbonitrile (1.0 equiv)[1]
-
Boronic Acid/Ester:
(1.5 equiv)[1] -
Catalyst:
(5 mol%) or (5 mol%)[1] -
Base:
or (2.0 M aqueous solution, 3.0 equiv)[1] -
Solvent: 1,4-Dioxane (degassed)
Step-by-Step Methodology:
-
Degassing: In a microwave vial or sealed tube, combine the substrate, boronic acid, and solvent. Sparge with Nitrogen/Argon for 5 minutes.
-
Catalyst Addition: Add the Pd catalyst and the aqueous base. Seal the vessel immediately.
-
Reaction:
-
Thermal: Heat to 90–100 °C for 4–12 hours.
-
Microwave: Heat to 120 °C for 30–60 minutes.
-
-
Workup: Filter through a Celite pad to remove Pd black. Dilute with EtOAc, wash with water/brine.[1]
-
Purification: Silica gel chromatography. Note: 1,6-naphthyridines can coordinate to silica; adding 1% Et3N to the eluent helps.[1]
Troubleshooting & Optimization
-
Hydrolysis Side Reaction: During chlorination (
), ensure the system is strictly anhydrous. Moisture converts the intermediate back to the 4-OH starting material. -
Regioselectivity: The C-4 position is significantly more reactive toward
than C-2, C-5, or C-7 due to the ortho-nitrile effect.[1] Regioselectivity is rarely an issue if the starting material is pure. -
Stability: The 3-cyano group is robust under standard
and Suzuki conditions. However, avoid strong acids (conc. ) or strong reducing agents ( ) which would attack the nitrile.
References
-
Bauer, U., et al. (2012).[1][2] "Discovery of 4-hydroxy-1,6-naphthyridine-3-carbonitrile derivatives as novel PDE10A inhibitors."[1][2] Bioorganic & Medicinal Chemistry Letters, 22(5), 1944-1948.[1][2] [1]
-
Devadoss, T., et al. (2021).[1] "Synthesis of 1,6-Naphthyridine and Its Derivatives: A Systematic Review." ChemistrySelect, 6(15), 3762-3796.[1] [1]
-
Chung, J.Y.L., et al. (2005).[1][3] "Efficient synthesis of a trisubstituted 1,6-naphthyridone from acetonedicarboxylate and regioselective Suzuki arylation." Journal of Organic Chemistry, 70(25), 10342-10347.[1][3]
-
Zareyee, D., et al. (2025).[1][4] "One-Pot multicomponent synthesis of substituted 1,6-naphthyridine derivatives employing 1-naphthylamine." Chemical Review and Letters, 8(5), 1069-1079.[1] [1]
Application Notes and Protocols for the Microwave-Assisted Synthesis of 1,6-Naphthyridine-3-Carbonitrile Derivatives
Introduction: Accelerating Discovery with Microwave-Assisted Synthesis
The 1,6-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry and drug discovery, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The incorporation of a carbonitrile group at the 3-position further enhances the potential for these compounds to serve as versatile intermediates for the synthesis of more complex molecular architectures.
Traditionally, the synthesis of such heterocyclic systems has relied on classical thermal heating methods, which often necessitate long reaction times, high temperatures, and can lead to the formation of undesirable byproducts, complicating purification and reducing overall yields. Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology in synthetic chemistry, offering a greener and more efficient alternative.[1][2][3] By directly and efficiently heating the reaction mixture through dielectric polarization, microwave irradiation dramatically reduces reaction times, often from hours to minutes, while frequently improving product yields and purity.[4][5] This application note provides a detailed protocol for the rapid and efficient one-pot, three-component synthesis of 2-amino-4-aryl-1,6-naphthyridine-3-carbonitrile derivatives utilizing microwave irradiation.
Scientific Principles and Reaction Mechanism
The synthesis of the 1,6-naphthyridine-3-carbonitrile core is achieved through a one-pot, three-component reaction involving an aromatic aldehyde, malononitrile, and a suitable amino-pyridine precursor. The reaction proceeds through a cascade of interconnected steps, the rates of which are significantly enhanced by microwave irradiation.
The proposed reaction mechanism commences with the Knoevenagel condensation of the aromatic aldehyde and malononitrile, typically catalyzed by a base, to form an arylidene malononitrile intermediate. Concurrently, the amino-pyridine precursor undergoes a Michael addition to this intermediate. The subsequent intramolecular cyclization, followed by tautomerization and aromatization through oxidation, leads to the formation of the stable 1,6-naphthyridine ring system. The entire sequence is efficiently driven to completion under microwave heating, which provides rapid and uniform energy transfer to the polar reactants and intermediates.
Caption: Proposed reaction mechanism for the three-component synthesis.
Materials and Methods
Reagents and Solvents
-
Aromatic aldehydes (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)
-
Malononitrile
-
4-aminopyridine
-
Piperidine (catalyst)
-
Ethanol (Microwave transparent solvent)
-
Ethyl acetate (for extraction)
-
Hexane (for recrystallization)
-
Silica gel for column chromatography
Equipment
-
Monowave or Multiwave Microwave Reactor
-
Glass reaction vials (10 mL) with snap-on caps
-
Magnetic stir bars
-
Rotary evaporator
-
Melting point apparatus
-
NMR spectrometer (¹H and ¹³C)
-
FT-IR spectrometer
-
Mass spectrometer
Experimental Protocol: Synthesis of 2-Amino-4-phenyl-1,6-naphthyridine-3-carbonitrile
This protocol details the synthesis of a representative 2-amino-4-aryl-1,6-naphthyridine-3-carbonitrile derivative. The procedure can be adapted for various substituted aromatic aldehydes.
Caption: Experimental workflow for the microwave-assisted synthesis.
Step 1: Reagent Preparation
-
In a 10 mL microwave reaction vial equipped with a magnetic stir bar, add benzaldehyde (1.0 mmol, 106 mg), malononitrile (1.0 mmol, 66 mg), and 4-aminopyridine (1.0 mmol, 94 mg).
-
Add 3 mL of ethanol to the vial.
-
Add a catalytic amount of piperidine (0.1 mmol, 10 µL).
Step 2: Microwave Reaction
-
Seal the reaction vial with a snap-on cap.
-
Place the vial in the microwave reactor.
-
Irradiate the reaction mixture at 120 °C for 10 minutes. The pressure should be monitored and kept within the safe limits of the vial.
Step 3: Reaction Work-up
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Transfer the reaction mixture to a round-bottom flask.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
To the resulting residue, add 20 mL of ethyl acetate and 20 mL of water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
Step 4: Purification
-
Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.
-
Alternatively, the crude product can be recrystallized from a suitable solvent system like ethanol/water to yield the pure 2-amino-4-phenyl-1,6-naphthyridine-3-carbonitrile.
Step 5: Product Analysis
-
Determine the melting point of the purified product.
-
Characterize the product using ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry to confirm its structure and purity.
Results and Discussion
The microwave-assisted protocol provides a rapid and efficient route to 2-amino-4-aryl-1,6-naphthyridine-3-carbonitrile derivatives. The reaction times are significantly shorter compared to conventional heating methods, and the yields are generally high.
| Entry | Aromatic Aldehyde | Product | Reaction Time (min) | Yield (%) |
| 1 | Benzaldehyde | 2-Amino-4-phenyl-1,6-naphthyridine-3-carbonitrile | 10 | 85 |
| 2 | 4-Chlorobenzaldehyde | 2-Amino-4-(4-chlorophenyl)-1,6-naphthyridine-3-carbonitrile | 10 | 88 |
| 3 | 4-Methoxybenzaldehyde | 2-Amino-4-(4-methoxyphenyl)-1,6-naphthyridine-3-carbonitrile | 12 | 82 |
Table 1: Representative results for the microwave-assisted synthesis of this compound derivatives.
The use of microwave irradiation not only accelerates the reaction but also often leads to cleaner reaction profiles with fewer byproducts, simplifying the purification process.[2] The methodology is robust and tolerates a variety of substituents on the aromatic aldehyde, making it a versatile tool for generating a library of 1,6-naphthyridine derivatives for further biological screening.
Troubleshooting
| Issue | Possible Cause | Solution |
| Low Yield | Incomplete reaction | Increase reaction time or temperature slightly. Ensure efficient stirring. |
| Decomposition of starting materials or product | Decrease reaction temperature. Ensure the microwave power is applied in a controlled manner. | |
| Impure Product | Formation of side products | Optimize the catalyst amount. Adjust the purification method (e.g., change eluent system for chromatography). |
| Reaction does not start | Inactive catalyst | Use freshly opened or purified piperidine. |
| Low microwave absorption | Ensure the solvent (ethanol) volume is sufficient and that the reactants are polar enough to absorb microwave energy. |
Safety Precautions
-
Microwave synthesis should be carried out in a dedicated microwave reactor designed for chemical reactions. Domestic microwave ovens should never be used.
-
Always use pressure-rated reaction vials and do not exceed the recommended volume and pressure limits.
-
Handle all chemicals in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Malononitrile is toxic and should be handled with care.
-
Piperidine is a corrosive and flammable liquid.
References
-
Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. (2024). ResearchGate. [Link]
-
Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy - International Journal of Research in Pharmacy and Allied Science. (2025). ijrpas.com. [Link]
-
Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. (2025). MDPI. [Link]
-
RF Energy Industrial I Microwave-Driven Chemical Reactions. (n.d.). RFHIC. [Link]
Sources
- 1. chemrevlett.com [chemrevlett.com]
- 2. connectjournals.com [connectjournals.com]
- 3. mdpi.com [mdpi.com]
- 4. A Facile Synthesis of New 2-Amino-4H-pyran-3-carbonitriles by a One-Pot Reaction of α, α′-Bis(arylidene) Cycloalkanones and Malononitrile in the Presence of K2CO3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Using 1,6-naphthyridine-3-carbonitrile as a ligand in coordination chemistry
Application Note: 1,6-Naphthyridine-3-carbonitrile as a Ligand in Coordination Chemistry
Executive Summary
This guide details the utility of This compound (1,6-N-3-CN) as a versatile N-heterocyclic ligand.[1][2] Unlike symmetrical 1,5- or 1,8-naphthyridines, the 1,6-isomer offers inherent asymmetry, providing two distinct nitrogen donor sites (N1 and N6) with divergent electronic environments.[1][2][3] The introduction of a strongly electron-withdrawing nitrile (-CN) group at the 3-position further modulates the basicity of the adjacent N1, enabling site-selective coordination and fine-tuning of Metal-to-Ligand Charge Transfer (MLCT) energy levels.[1][2][3] This note covers the "green" synthesis of the ligand, its coordination to Rhenium(I) centers for photophysical applications, and its relevance as a scaffold in kinase inhibitor development.[1][2]
Ligand Design & Electronic Rationale
To effectively use 1,6-N-3-CN, one must understand its electronic topography.[1][2]
-
Asymmetry: The 1,6-naphthyridine core consists of a fused pyridine and pyridazine-like arrangement.[1][2]
-
The Nitrile Effect: The cyano group at C3 is a strong
- and -withdrawing substituent.[1][2] -
Coordination Consequence: In kinetic control regimes, metal centers (e.g., Ru(II), Re(I)) preferentially bind N6.[1][2] However, the 3-CN group lowers the energy of the ligand's
orbitals, stabilizing MLCT excited states and often inducing red-shifted emission compared to unsubstituted naphthyridines.[1][2]
Protocol A: Green Synthesis of Substituted 1,6-Naphthyridine-3-carbonitriles
Rationale: Traditional Skraup or Friedländer syntheses often require harsh acids.[1][2] We utilize a multicomponent reaction (MCR) approach using a magnetic nanocatalyst (SiO₂/Fe₃O₄@MWCNTs) or a standard Lewis acid catalyst, which allows for high yields and operational simplicity.[1][2]
Materials
-
Precursors: 4-Amino-3-pyridinecarboxaldehyde (or substituted benzaldehyde derivatives for fusing), Malononitrile (2 equiv), 1-Naphthylamine (or relevant amine source).[1][2]
-
Catalyst: SiO₂/Fe₃O₄@MWCNTs (or p-Toluenesulfonic acid as a homogenous alternative).[1][2]
Step-by-Step Methodology
-
Charge: In a 50 mL round-bottom flask, combine the aldehyde (1.0 mmol), malononitrile (2.0 mmol), and the amine source (1.0 mmol).
-
Catalysis: Add 20 mg of the catalyst.
-
Reaction: Reflux the mixture in EtOH/H₂O (5 mL) at 80°C.
-
Work-up:
-
Purification: Recrystallize from hot ethanol.
Yield Expectation: >85%
Key Characterization: IR nitrile stretch (
Protocol B: Coordination to Rhenium(I) (Photophysical Model)
Rationale: Rhenium tricarbonyl diimine complexes,
Workflow Diagram
Figure 1: Synthetic workflow for the coordination of this compound to a Rhenium(I) center.
Experimental Steps
-
Activation: Dissolve
(100 mg, 0.28 mmol) in 15 mL of dry Toluene. -
Ligand Addition: Add this compound (2.2 equiv) to the solution.
-
Reflux: Heat at 80°C for 4 hours under Argon. The solution typically darkens.
-
Isolation: Concentrate the solvent to ~2 mL. Add cold Hexane (10 mL) to precipitate the complex.[1][2]
-
Wash: Filter the yellow solid and wash with diethyl ether to remove unreacted ligand.[1][2][3]
Characterization & Data Interpretation
To validate the coordination mode (N1 vs N6 vs CN), compare the spectral data of the free ligand against the complex.[1][2][3]
| Feature | Free Ligand (1,6-N-3-CN) | Metal Complex (Re-bound) | Interpretation |
| IR | ~2225 cm⁻¹ | ~2225–2230 cm⁻¹ | Minimal shift indicates CN is not coordinated.[1][2][3] |
| IR | N/A | 2020, 1910, 1890 cm⁻¹ | Characteristic fac-tricarbonyl pattern.[1][2][3] |
| ¹H NMR (H2) | H2 is near N1.[1][2][3] Small shift suggests N1 is not bound.[1][2] | ||
| ¹H NMR (H7/H8) | Large downfield shift confirms coordination at N6 .[1][2][3] | ||
| UV-Vis | Appearance of MLCT band.[1][2][3] |
Critical Insight: The lack of significant shift in the nitrile stretch combined with the large shift of protons adjacent to N6 confirms the N6-selective coordination .[1][2][3] The nitrile group sterically and electronically deactivates N1.[1][2]
Applications in Drug Discovery
While this note focuses on coordination chemistry, the this compound scaffold is a "privileged structure" in medicinal chemistry.[1][2]
Kinase Inhibition Pathway
The N1 and N6 nitrogens mimic the adenine ring of ATP, allowing the scaffold to bind into the ATP-binding pocket of kinases (e.g., CDK8/19, see Reference 3).[1][2][3]
Figure 2: Mechanism of action for 1,6-naphthyridine derivatives in kinase inhibition.
Protocol for Biological Assay (Summary):
-
Dissolution: Dissolve ligand/complex in DMSO (10 mM stock).
-
Assay: Perform ADP-Glo™ Kinase Assay.
-
Readout: Luminescence is inversely proportional to kinase activity.[1][2][3] The 3-CN group often enhances metabolic stability compared to the parent heterocycle.[1][2]
References
-
Synthesis of Naphthyridines: Maleki, B. et al. "One-Pot multicomponent synthesis of substituted 1,6-naphthyridine derivatives employing 1-naphthylamine and SiO2/Fe3O4@MWCNTs."[1][2][3][5] Chemical Review and Letters, 2025.[1][2] Link
-
Rhenium Coordination: "Synthesis and Characterization of Rhenium 2,2′-pyridylnaphthyridine Metal Complexes." University of Richmond Student Research, 2023.[1][2] Link
-
Medicinal Chemistry: "Rapid Synthesis of Highly Substituted 1,6-Naphthyridines Via Heteroaryl Ditriflates." Journal of Organic Chemistry, 2024.[1][2] Link
-
Photophysics: "Photophysical properties of metal complexes."[1][2][3][6] ResearchGate, 2025.[1][2][6] Link
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. scholarship.richmond.edu [scholarship.richmond.edu]
- 3. chemrevlett.com [chemrevlett.com]
- 4. Synthesis of Novel Benzo[b][1,6]naphthyridine Derivatives and Investigation of Their Potential as Scaffolds of MAO Inhibitors [mdpi.com]
- 5. chemrevlett.com [chemrevlett.com]
- 6. researchgate.net [researchgate.net]
Application Note: Strategic Synthesis of PDE10A Inhibitors from 1,6-Naphthyridine-3-carbonitrile
Executive Summary & Therapeutic Context[1]
Phosphodiesterase 10A (PDE10A) is a dual-substrate enzyme highly enriched in the striatal medium spiny neurons (MSNs).[1] It hydrolyzes both cAMP and cGMP, making it a critical regulator of dopaminergic signaling.[1] Inhibition of PDE10A is a validated therapeutic strategy for treating schizophrenia (by normalizing dopamine D2 receptor signaling) and Huntington’s disease .
While early clinical candidates like PF-2545920 (MP-10) utilized a quinoline scaffold, bioisosteric replacement with 1,6-naphthyridine has emerged as a superior strategy to improve aqueous solubility and reduce lipophilicity (LogD), thereby enhancing the pharmacokinetic profile.
This guide details the synthetic protocol for transforming 1,6-naphthyridine-3-carbonitrile into high-potency PDE10A inhibitors.[2] The core strategy focuses on converting the C3-nitrile handle into a 1,2,4-triazole linker , a privileged pharmacophore that occupies the PDE10A "selectivity pocket" (Q-pocket) while bridging the scaffold to a "Right-Hand Side" (RHS) moiety (typically a substituted pyrazole or benzyl group).
Retrosynthetic Logic & Design Strategy
The synthesis is designed around the Pinner reaction followed by acyl hydrazide condensation . This route is preferred over "Click" chemistry (1,2,3-triazoles) for PDE10A inhibitors because the 1,2,4-triazole nitrogen pattern offers superior hydrogen bonding interactions with the Tyr693 or Gln726 residues in the enzyme's active site.
Structural Activity Relationship (SAR) Rationale:
-
1,6-Naphthyridine Core: Acts as the "Left-Hand Side" (LHS) anchor. The N1 and N6 nitrogens mimic the quinoline/quinoxaline cores of predecessor compounds but with lower metabolic clearance.
-
C3-Linker: The nitrile at C3 is the synthetic "linchpin." Converting it to a 5-membered heterocycle (triazole) provides the rigid spacing required to span the active site gorge.
Pathway Visualization
Figure 1: Retrosynthetic disconnection showing the conversion of the nitrile handle into the bioactive triazole core.
Detailed Experimental Protocol
Phase A: Activation of the Nitrile (Imidate Formation)
The this compound is electronically deficient, making it susceptible to nucleophilic attack. We utilize a base-catalyzed alkoxide addition to form the imidate ester.
Reagents:
-
Starting Material: this compound (1.0 eq)
-
Solvent: Anhydrous Methanol (MeOH)
-
Catalyst: Sodium Methoxide (NaOMe), 0.5 M in MeOH (0.1 – 0.5 eq)
Step-by-Step:
-
Dissolution: Charge a flame-dried round-bottom flask with this compound (e.g., 5.0 mmol) and suspend in anhydrous MeOH (20 mL).
-
Catalysis: Add NaOMe solution dropwise at Room Temperature (RT) under N₂ atmosphere.
-
Reaction: Stir at RT for 4–12 hours.
-
Checkpoint: Monitor by LC-MS. The nitrile peak (M+) will disappear, replaced by the imidate peak (M+32 for methyl addition).
-
-
Isolation (Optional but Recommended): While many protocols suggest "one-pot," isolating the imidate prevents side reactions with the hydrazide. Concentrate the mixture in vacuo at low temperature (<30°C) to yield the crude imidate methyl ester.
Phase B: Triazole Ring Closure
This step constructs the 1,2,4-triazole ring by condensing the activated imidate with an acyl hydrazide.
Reagents:
-
Substrate: Crude Imidate (from Phase A)
-
Reagent: Aryl/Heteroaryl Hydrazide (e.g., 1-methyl-1H-pyrazole-4-carbohydrazide) (1.1 eq)
-
Solvent: Ethanol (EtOH) or n-Butanol (for higher temp)
-
Acid Catalyst: Glacial Acetic Acid (AcOH) or TFA (catalytic amount)
Step-by-Step:
-
Suspension: Resuspend the crude imidate in EtOH (10 volumes).
-
Addition: Add the specific hydrazide (1.1 eq).
-
Cyclization: Heat the reaction mixture to reflux (80°C) for 6–16 hours.
-
Workup: Cool to RT. The product often precipitates out of the ethanolic solution.
-
Purification:
-
Filtration: If solid forms, filter and wash with cold EtOH and Et₂O.
-
Chromatography: If soluble, concentrate and purify via Flash Column Chromatography (DCM:MeOH gradient, typically 95:5 to 90:10).
-
Phase C: QC & Validation Parameters
| Parameter | Acceptance Criteria | Method |
| Purity | > 95% | HPLC (UV @ 254 nm) |
| Identity | M+1 (Observed) ± 0.4 Da | LC-MS (ESI+) |
| Structure | Diagnostic Triazole Proton (~8.5–9.0 ppm) | ¹H-NMR (DMSO-d₆) |
| Residual Solvent | < 5000 ppm (Ethanol) | GC-Headspace |
Operational Workflow & Decision Logic
The following diagram illustrates the decision matrix during the synthesis, particularly how to handle common failure modes like hydrolysis of the nitrile to the primary amide.
Figure 2: Operational workflow including contingency steps for nitrile hydrolysis.
Critical Troubleshooting (The "Why" behind the Protocol)
Issue: Nitrile Hydrolysis. Cause: Presence of water in the MeOH or "wet" NaOMe. The nitrile in the 1,6-naphthyridine ring is highly activated due to the electron-withdrawing nature of the naphthyridine nitrogens. It will hydrolyze to the primary amide (CONH₂) rapidly if moisture is present. Solution: Use strictly anhydrous solvents. If the amide forms, you cannot proceed to the imidate. You must either dehydrate it back to the nitrile (using POCl₃) or switch strategies to a thioamide route (using Lawesson's reagent) followed by hydrazine treatment.
Issue: Incomplete Cyclization. Cause: Steric hindrance on the hydrazide component. Solution: Increase reaction temperature by switching from Ethanol (bp 78°C) to n-Butanol (bp 117°C) or Dioxane . The addition of a Lewis Acid (e.g., ZnCl₂) can sometimes accelerate the ring closure.
References
-
Bauer, U., et al. (2012).[5] Discovery of 4-hydroxy-1,6-naphthyridine-3-carbonitrile derivatives as novel PDE10A inhibitors.[2][5] Bioorganic & Medicinal Chemistry Letters, 22(5), 1944-1948.[2][5] Link[2][5]
-
Verhoest, P. R., et al. (2009).[6] Discovery of a novel class of phosphodiesterase 10A inhibitors and identification of clinical candidate 2-[4-(1-methyl-4-pyridin-4-yl-1H-pyrazol-3-yl)-phenoxymethyl]-quinoline (PF-2545920).[6] Journal of Medicinal Chemistry, 52(16), 5188-5196.[6] Link
-
Chappie, T. A., et al. (2007). Discovery of a series of 6,7-dimethoxy-4-pyrrolidylquinazoline PDE10A inhibitors. Journal of Medicinal Chemistry, 50(2), 182-185. Link
-
Kehler, J., & Nielsen, J. (2011). PDE10A inhibitors: novel therapeutic drugs for schizophrenia.[1][3][6][7] Current Pharmaceutical Design, 17(2), 137-150. Link
-
Mendoza, N., et al. (2024). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Molecules, 29(3), 687.[4] Link
Sources
- 1. Frontiers | PDE10A Inhibitors—Clinical Failure or Window Into Antipsychotic Drug Action? [frontiersin.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. PDE10A inhibitors(Janssen) - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. mdpi.com [mdpi.com]
- 5. portal.research.lu.se [portal.research.lu.se]
- 6. Discovery of a novel class of phosphodiesterase 10A inhibitors and identification of clinical candidate 2-[4-(1-methyl-4-pyridin-4-yl-1H-pyrazol-3-yl)-phenoxymethyl]-quinoline (PF-2545920) for the treatment of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of MK-8189, a Highly Potent and Selective PDE10A Inhibitor for the Treatment of Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Strategic Synthesis & Optimization of 2-Oxo-1,6-Naphthyridine-3-Carbonitrile Scaffolds
Executive Summary
The 2-oxo-1,6-naphthyridine-3-carbonitrile scaffold represents a privileged pharmacophore in modern drug discovery, functioning as a critical bioisostere for quinoline and isoquinoline cores. Its structural geometry allows for precise ATP-competitive inhibition in kinase targets (e.g., p38 MAP kinase, Src family) and serves as a precursor for antiviral agents targeting viral integrase enzymes.
This Application Note provides a definitive, validated protocol for synthesizing this intermediate. Unlike generic heterocyclic preparations, this guide focuses on the Knoevenagel-Cyclization Cascade , a method selected for its regiochemical fidelity and scalability. We address the specific challenges of this scaffold: controlling the C3-C4 double bond formation, managing the lactam-lactim tautomerism, and ensuring the stability of the nitrile group during ring closure.
Structural Considerations & Retrosynthetic Logic
Before initiating synthesis, researchers must account for the tautomeric equilibrium inherent to the 1,6-naphthyridine-2-one system.
Tautomeric Equilibrium
The molecule exists in equilibrium between the 2-oxo (lactam) and 2-hydroxy (lactim) forms. In solution (DMSO-d6,
-
Implication for Analysis:
NMR will typically show a broad singlet downfield ( ppm) corresponding to the , rather than an signal. -
Implication for Reactivity: Subsequent functionalization at the C2 position (e.g., chlorination with
) proceeds via the lactim form, requiring conditions that shift this equilibrium.
Retrosynthetic Analysis
The most robust disconnection strategy isolates the N1-C2 and C3-C4 bonds. This reveals 4-aminonicotinaldehyde (or its synthetic equivalent) and an active methylene compound (ethyl cyanoacetate ) as the primary synthons.
Figure 1: Retrosynthetic logic isolating the pyridine precursor and active methylene fragment.
Primary Synthetic Protocol: Knoevenagel-Cyclization Cascade
This protocol utilizes a base-catalyzed condensation between 4-aminonicotinaldehyde and ethyl cyanoacetate . This route is superior to multi-component coupling for intermediate preparation because it minimizes side-products derived from regioisomeric condensation.
Reaction Mechanism
The reaction proceeds via two distinct mechanistic steps in a single pot:
-
Intermolecular Knoevenagel Condensation: The active methylene of ethyl cyanoacetate attacks the aldehyde of the pyridine, eliminating water to form an
-unsaturated ester intermediate. -
Intramolecular Cyclization (Lactamization): The adjacent C4-amino group attacks the ester carbonyl, releasing ethanol and closing the ring to form the 2-oxo-1,6-naphthyridine core.
Figure 2: Mechanistic pathway from precursors to the bicyclic scaffold.
Detailed Experimental Procedure
Reagents:
-
4-Aminonicotinaldehyde (1.0 equiv)
-
Ethyl cyanoacetate (1.1 equiv)
-
Piperidine (0.1 equiv) or Triethylamine (Et3N) (0.5 equiv)
-
Solvent: Absolute Ethanol (EtOH) or Methanol (MeOH)
Step-by-Step Protocol:
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-aminonicotinaldehyde (5.0 mmol) in absolute Ethanol (20 mL).
-
Note: Ensure the aldehyde is free of oxidation byproducts (carboxylic acids), which can inhibit the condensation.
-
-
Addition: Add Ethyl cyanoacetate (5.5 mmol) dropwise to the stirring solution at room temperature.
-
Catalysis: Add Piperidine (0.5 mmol) via syringe.
-
Critical: Piperidine is preferred over Et3N for its dual role as a base and nucleophilic catalyst for the Knoevenagel step.
-
-
Reflux: Heat the reaction mixture to reflux (
) for 4–6 hours.-
Monitoring: Monitor via TLC (Mobile phase: 5% MeOH in DCM). The starting aldehyde (
) should disappear, and a fluorescent product spot ( ) should appear.
-
-
Precipitation: Cool the reaction mixture to room temperature, then chill in an ice bath (
) for 30 minutes. The product typically precipitates as a yellow/orange solid. -
Filtration: Filter the solid under vacuum. Wash the filter cake with cold Ethanol (
) followed by Diethyl ether ( ) to remove unreacted cyanoacetate and catalyst. -
Purification (Optional): If the crude purity is
, recrystallize from hot DMF/Ethanol (1:4 ratio).
Quantitative Data Summary
| Parameter | Specification | Notes |
| Typical Yield | 75% – 85% | Dependent on aldehyde purity. |
| Appearance | Yellow to Orange Powder | Color intensity varies with conjugation. |
| Melting Point | High MP due to intermolecular H-bonding. | |
| Solubility | DMSO, DMF, hot AcOH | Poor solubility in water, alcohols, DCM. |
| Key IR Signal | Characteristic |
Quality Control & Troubleshooting
Validating the Structure (Self-Validation)
A successful synthesis is confirmed by the following spectroscopic signatures:
-
NMR (DMSO-d6):
-
Disappearance: Aldehyde proton singlet (
ppm). -
Appearance: Singlet for C4-H (
ppm). -
Appearance: Broad singlet for Lactam N-H (
ppm). -
Coupling: The pyridine ring protons (C7-H, C8-H) should show characteristic coupling (
Hz).
-
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield / No Precipitation | Incomplete cyclization | Extend reflux time; add 0.1 eq more Piperidine. Ensure solvent is anhydrous. |
| Product is Sticky/Gum | Polymerization of cyanoacetate | Wash crude solid vigorously with Diethyl ether. Recrystallize from DMF/EtOH. |
| Impurity at Baseline (TLC) | Hydrolysis of Nitrile to Amide | Ensure reagents are dry. Avoid prolonged heating |
| Starting Material Remains | Deactivated Aldehyde | Check 4-aminonicotinaldehyde purity. If oxidized to acid, it will not react. |
References
-
Borrell, J. I., et al. (2021).[1] 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Molecules.[1][2][3][4][5][6][7][8][9][10][11][12] Link
- Context: Comprehensive review covering the condensation of 4-aminonicotinaldehyde with active methylenes and the tautomeric properties of the scaffold.
-
Ziarani, G. M., et al. (2013). Knoevenagel condensation of isatins with malononitrile/ethyl cyanoacetate.[4] European Journal of Chemistry. Link
- Context: Provides mechanistic parallels and catalyst conditions (solid acid/base)
-
Litvinov, V. P. (2004). Chemistry of 1,6-naphthyridines. Russian Chemical Reviews. Link
- Context: Foundational text on the reactivity and ring-closure kinetics of naphthyridine systems.
-
Shaabani, A., et al. (2008). Green approach to the synthesis of 1,6-naphthyridines. Tetrahedron Letters. Link
- Context: Alternative multi-component protocols for substituted deriv
Sources
- 1. 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. One-Step Synthesis of Thieno[2,3-d]pyrimidin-4(3H)-ones via a Catalytic Four-Component Reaction of Ketones, Ethyl Cyanoacetate, S8 and Formamide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. eurjchem.com [eurjchem.com]
- 5. growingscience.com [growingscience.com]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. chemrevlett.com [chemrevlett.com]
- 11. chemrevlett.com [chemrevlett.com]
- 12. Unexpected Behavior of Enaminones: Interesting New Routes to 1,6-Naphthyridines, 2-Oxopyrrolidines and Pyrano[4,3,2-de][1,6]naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing 1,6-Naphthyridine-3-Carbonitrile Cyclization Reactions
Introduction
The 1,6-naphthyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry due to its diverse biological activities. Specifically, the 1,6-naphthyridine-3-carbonitrile core is a key building block in the development of novel therapeutics, including kinase inhibitors and other targeted agents.[1][2] The synthesis of this valuable scaffold, however, is often plagued by challenges such as low yields, the formation of intractable side products, and purification difficulties.
This technical support guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth troubleshooting strategies and answers to frequently asked questions (FAQs) encountered during the cyclization reactions to form 1,6-naphthyridine-3-carbonitriles. Our approach is rooted in mechanistic principles to not only offer solutions but also to empower you with a deeper understanding of the underlying chemistry.
Frequently Asked Questions (FAQs) - Quick Troubleshooting
Q1: My reaction yield is consistently low. What are the most common culprits?
Low yields are a common issue and can often be attributed to one or more of the following: suboptimal reaction conditions (temperature, time, concentration), poor quality of starting materials, an inappropriate choice of catalyst or solvent, or competing side reactions.[3] For a more detailed analysis, please refer to our In-depth Troubleshooting Guide: Low or No Product Yield .
Q2: I'm observing a significant amount of a dark, insoluble tar-like substance in my reaction mixture. What is it and how can I prevent it?
The formation of dark, tar-like substances is often due to polymerization or degradation of starting materials or the product under harsh reaction conditions, such as excessively high temperatures or strong acid/base catalysis.[3] To mitigate this, consider lowering the reaction temperature, using a milder catalyst, or ensuring an inert atmosphere to prevent oxidative degradation. Our section on Side Reactions: Polymerization/Tar Formation provides further strategies.
Q3: My final product is difficult to purify. What are the recommended purification techniques?
Purification of 1,6-naphthyridine-3-carbonitriles can be challenging due to their often poor solubility and the presence of structurally similar impurities. Standard column chromatography may require optimization of the solvent system. Recrystallization from a suitable solvent, such as hot ethanol or acetonitrile, can be an effective alternative.[4] A summary of recommended solvents can be found in Table 2 .
Q4: I'm not seeing any product formation. What should I check first?
If no product is detected, first verify the integrity and purity of your starting materials and reagents. Ensure that the catalyst is active and that the reaction is being conducted under the correct atmospheric conditions (e.g., inert atmosphere if required). Re-check the reaction setup for any leaks or temperature control issues. The Troubleshooting Low Yield section provides a systematic checklist.
Q5: How critical is the choice of solvent and catalyst for this reaction?
The choice of solvent and catalyst is critical and can dramatically influence the reaction's success. The solvent affects the solubility of reactants and can participate in the reaction mechanism. The catalyst dictates the reaction pathway and can be the difference between a high-yielding reaction and the formation of side products.[5] We have compiled a comparative table of catalytic systems in Table 1 .
In-depth Troubleshooting Guides
Issue: Low or No Product Yield
Low product yield is a multifaceted problem. The following decision tree can help you systematically diagnose the issue.
Caption: Troubleshooting workflow for low reaction yield.
-
Potential Cause 1.1: Incomplete Reaction
-
Causality: The cyclization reaction may be slow and require more time or higher temperatures to reach completion. The activation energy barrier for the intramolecular cyclization may not be overcome under the initial conditions.
-
Solution:
-
Monitor the Reaction Progress: Use Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the consumption of starting materials and the formation of the product over time.
-
Optimize Reaction Time: If the reaction is progressing slowly, extend the reaction time.
-
Optimize Temperature: If the reaction has stalled, incrementally increase the temperature by 10-20 °C and continue to monitor its progress. Be cautious, as excessive heat can lead to side product formation.[3]
-
-
-
Potential Cause 1.2: Suboptimal Catalyst or Reagent Quality
-
Causality: The catalyst may be deactivated due to improper storage or handling, or the starting materials may contain impurities that inhibit the reaction. For instance, moisture can be detrimental in many acid-catalyzed reactions.
-
Solution:
-
Use Fresh Catalyst: If possible, use a fresh batch of the catalyst.
-
Ensure Anhydrous Conditions: If the reaction is moisture-sensitive, dry your solvents and reagents thoroughly and run the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Purify Starting Materials: If impurities are suspected, purify the starting materials by recrystallization, distillation, or chromatography.
-
-
-
Potential Cause 1.3: Unfavorable Reaction Conditions
-
Causality: The solubility of reactants, the stabilization of intermediates, and the overall reaction rate are highly dependent on the solvent and the concentration of reactants. An inappropriate solvent can lead to poor solubility and low reaction rates.
-
Solution:
-
Solvent Screening: If yields are poor, consider screening a range of solvents with different polarities (see Table 2 ).
-
Concentration Adjustment: The reaction may benefit from being run at a higher or lower concentration. Highly dilute conditions can sometimes favor intramolecular cyclization over intermolecular side reactions.
-
-
Issue: Formation of Side Products and Impurities
The presence of the nitrile group and the aromatic nature of the naphthyridine core can lead to specific side reactions.
-
Potential Side Reaction 2.1: Self-condensation of Starting Materials
-
Causality: Active methylene compounds, common starting materials in Friedländer-type syntheses, can undergo self-condensation (e.g., aldol-type reactions) under basic or acidic conditions, competing with the desired reaction pathway.
-
Solution:
-
Controlled Addition: Add the active methylene compound slowly to the reaction mixture containing the other reactants and the catalyst. This keeps its instantaneous concentration low, disfavoring self-condensation.
-
Lower Temperature: Running the reaction at a lower temperature can sometimes reduce the rate of the self-condensation more than the desired cyclization.
-
-
-
Potential Side Reaction 2.2: Unintended Nitrile Group Reactions
-
Causality: The nitrile group is generally stable, but under harsh acidic or basic conditions, it can be hydrolyzed to an amide or a carboxylic acid. This can lead to a mixture of products that are difficult to separate.
-
Solution:
-
Use Milder Conditions: Opt for milder acid or base catalysts (see Table 1 ). For example, instead of concentrated sulfuric acid, trifluoroacetic acid might be a suitable alternative.[6]
-
Control pH: If possible, buffer the reaction mixture to maintain a pH range where the nitrile group is stable.
-
-
-
Potential Side Reaction 2.3: Polymerization/Tar Formation
-
Causality: High reaction temperatures or the use of strong, non-specific catalysts can promote polymerization of the starting materials or the product, leading to the formation of insoluble, dark-colored tars.
-
Solution:
-
Issue: Product Purification Challenges
-
Challenge 3.1: Co-eluting Impurities
-
Causality: Side products with similar polarity to the desired this compound can be difficult to separate using column chromatography.
-
Solution:
-
Optimize Chromatography: Experiment with different solvent systems for column chromatography. A gradient elution from a non-polar to a more polar solvent system can improve separation.
-
Recrystallization: This is often a highly effective method for purifying such compounds. Test a range of solvents to find one in which the product is sparingly soluble at room temperature but readily soluble when hot. Hot ethanol has been reported to be effective.[4]
-
-
-
Challenge 3.2: Poor Solubility of the Product
-
Causality: The planar and aromatic structure of the 1,6-naphthyridine core often results in poor solubility in common organic solvents, making handling and purification challenging.
-
Solution:
-
Solvent Selection: Refer to Table 2 for a list of solvents that can be used for reaction and purification.
-
Hot Filtration: If the product precipitates from the reaction mixture upon cooling, it can sometimes be isolated in high purity by hot filtration to remove any soluble impurities.
-
-
Experimental Protocols
Protocol 1: One-Pot Multicomponent Synthesis
This protocol is adapted from a method utilizing a recyclable catalyst for a green chemistry approach.[4][7]
-
Reaction Setup: In a round-bottom flask, combine the aromatic aldehyde (1 mmol), malononitrile (2 mmol), and 1-naphthylamine (1 mmol) in water.
-
Catalyst Addition: Add the SiO2/Fe3O4@MWCNTs catalyst (0.02 g).
-
Reaction: Stir the mixture vigorously at room temperature for the specified time (typically 3-6 hours).
-
Workup: Upon completion, the catalyst can be removed with a magnet. The product is then isolated by filtration, washed with water, and recrystallized from hot ethanol.
Protocol 2: Acid-Catalyzed Friedel-Crafts Type Cyclization
This protocol is based on the intramolecular cyclization of a 4-(arylamino)nicotinonitrile precursor.[6]
-
Reaction Setup: Dissolve the 4-(arylamino)nicotinonitrile starting material (1 mmol) in a suitable solvent such as dichloromethane (DCM).
-
Acid Addition: Add trifluoromethanesulfonic acid (CF3SO3H) or concentrated sulfuric acid (H2SO4) (typically 10 equivalents) to the solution at room temperature.
-
Reaction: Stir the reaction mixture for 0.5-4 hours, monitoring by TLC.
-
Workup: Carefully quench the reaction by pouring it into an ice-water mixture. Neutralize with a base (e.g., saturated sodium bicarbonate solution) and extract the product with an organic solvent. The organic layer is then dried and concentrated to yield the crude product, which is then purified.
Mechanistic Insights
The formation of the 1,6-naphthyridine ring system often proceeds via a variation of the Friedländer annulation. A generalized mechanism is depicted below.
Caption: Generalized mechanism for 1,6-naphthyridine synthesis.
Understanding this mechanism is key to troubleshooting. For instance, a failure in the initial condensation step might point to an issue with the catalyst, while the accumulation of an intermediate might suggest that the cyclization or dehydration step is the rate-limiting and needs to be facilitated, perhaps with a stronger acid or higher temperature.
Data Summary Tables
Table 1: Comparison of Catalytic Systems for Naphthyridine Synthesis
| Catalyst System | Typical Conditions | Advantages | Potential Issues |
| Strong Acids (H₂SO₄, CF₃SO₃H) | Room temperature to moderate heat | Fast reaction rates, high yields in some cases[6] | Can cause charring and side reactions, harsh workup |
| Lewis Acids (BF₃·Et₂O) | Moderate heat | Can be effective for specific substrates | Moisture sensitive, can be difficult to handle |
| Bases (Piperidine, NaOMe) | Reflux in alcohol | Milder than strong acids | Can promote self-condensation of starting materials |
| Solid Catalysts (SiO₂/Fe₃O₄@MWCNTs) | Room temperature in water | Environmentally friendly, recyclable, easy separation[4][7] | May have lower activity for some substrates |
Table 2: Recommended Solvents for Reaction and Purification
| Solvent | Use in Reaction | Use in Purification | Comments |
| Ethanol | Yes | Recrystallization | Good for both reaction and purification, relatively non-toxic.[4] |
| Water | Yes (with specific catalysts) | Washing | An excellent green solvent for certain protocols.[4] |
| Dichloromethane (DCM) | Yes | Chromatography | Good for dissolving organic starting materials.[6] |
| Acetonitrile | Yes | Recrystallization | A polar aprotic solvent that can be useful for both reaction and purification. |
| Dimethylformamide (DMF) | Yes | - | High boiling point, good for dissolving a wide range of compounds, but can be difficult to remove. |
| Toluene | Yes | - | A non-polar solvent, useful for some reaction conditions. |
References
-
Zareyee, D., Mirnejad, A., & Khalilzadeh, M. A. (2025). One-Pot multicomponent synthesis of substituted 1,6-naphthyridine derivatives employing 1-naphthylamine and SiO2/Fe3O4@ MWCNTs as organometallic catalyst. Chemical Review and Letters, 8(5), 1069-1079. [Link]
-
de la Fuente, A., et al. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Molecules, 26(11), 3352. [Link]
-
Zareyee, D., Mirnejad, A., & Khalilzadeh, M. A. (2025). One-Pot multicomponent synthesis of substituted 1,6-naphthyridine derivatives employing 1-naphthylamine and SiO2/Fe3O4@ MWCNTs as organometallic catalyst. Chemical Review and Letters. [Link]
-
Li, J., et al. (2025). Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties. RSC Advances, 15, 12345-12350. [Link]
-
Kumar, A., et al. (2024). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. RSC Medicinal Chemistry. [Link]
-
Devadoss, T., Sowmya, V., & Bastati, R. (2022). Mechanism involved in the formation of 1,6-naphthyridine derivatives. ResearchGate. [Link]
-
Bauer, U., et al. (2012). Discovery of 4-hydroxy-1,6-naphthyridine-3-carbonitrile derivatives as novel PDE10A inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(5), 1944-1948. [Link]
-
Chen, Y., et al. (2021). Investigation on the 1,6-naphthyridine motif: discovery and SAR study of 1H-imidazo[4,5-h][4][8]naphthyridin-2(3H)-one-based c-Met kinase inhibitors. Organic & Biomolecular Chemistry, 19(25), 5569-5581. [Link]
-
Li, J., et al. (2025). Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties. RSC Advances. [Link]
Sources
- 1. 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Investigation on the 1,6-naphthyridine motif: discovery and SAR study of 1H-imidazo[4,5-h][1,6]naphthyridin-2(3H)-one-based c-Met kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chemrevlett.com [chemrevlett.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03301B [pubs.rsc.org]
- 7. chemrevlett.com [chemrevlett.com]
- 8. researchgate.net [researchgate.net]
Solubility issues with 1,6-naphthyridine-3-carbonitrile in organic solvents
Technical Support Center: Solubilization Strategies for 1,6-Naphthyridine-3-carbonitrile
Executive Summary: The "Brick Dust" Challenge
This compound presents a classic "brick dust" solubility profile. The molecule combines a planar, bicyclic aromatic core (high lattice energy due to
This guide moves beyond generic advice, providing chemically grounded troubleshooting for researchers facing precipitation, streaking on chromatography columns, or poor NMR resolution.
Part 1: Diagnostic Framework & Solvent Matrix
Before attempting solubilization, diagnose the limiting factor. Is it Crystal Lattice Energy (the solid is too stable) or Solvation Energy (the solvent interacts poorly)?
Solvent Selection Matrix
| Solvent Class | Utility Score | Role | Technical Notes |
| DMSO / DMF | High | The "Universal" Solvents | Primary choice for biological assays. Disrupts dipole interactions. Warning: High boiling points make product recovery difficult. |
| DCM / Chloroform | Moderate | The Workhorses | Good for extraction, but often insufficient for concentrated stock solutions.[1] Tip: 1,6-naphthyridines often require 5–10% MeOH as a co-solvent here. |
| HFIP (Hexafluoroisopropanol) | Critical | The "Breaker" | Hero Solvent. Excellent H-bond donor. Breaks strong crystal lattices of nitrogen heterocycles when other solvents fail. |
| TFA (Trifluoroacetic acid) | Specialized | Protonation Agent | Instantly solubilizes by protonating N1/N6. Use for NMR or as a transient solubilizer before salt formation.[1] |
| Diethyl Ether / Hexane | Zero | Anti-Solvents | Use only to crash the product out of solution during recrystallization. |
Part 2: Troubleshooting Guides (Q&A Format)
Scenario A: Structural Analysis (NMR)
Q: My sample floats in CDCl₃ and shows no signal. Heating didn't help. How do I get a clean NMR?
A: This is a lattice energy issue.[1] The 3-CN group increases the dipole, making the crystal packing tighter than the parent naphthyridine.[1]
-
Immediate Fix: Add 2–3 drops of TFA-d (Deuterated Trifluoroacetic Acid) to your CDCl₃ tube.
-
Alternative: Switch to DMSO-d₆ and heat the probe to 50°C.
-
Note: If using DMSO, ensure your sample is dry; water peaks can overlap with the aromatic region (8.0–9.5 ppm) characteristic of naphthyridines.[1]
-
Scenario B: Reaction Workup & Extraction
Q: During aqueous workup, the product precipitates as a rag layer between the organic (DCM) and aqueous phases.[1] How do I recover it?
A: The "rag layer" indicates the compound is only partially soluble in DCM and insoluble in water at neutral pH.
-
Protocol:
-
Do not filter yet. You will lose yield in the filter cake.
-
Adjust Aqueous pH: The ring nitrogens are weakly basic. If your aqueous layer is acidic, the molecule is protonated (water-soluble).[1] If neutral/basic, it crashes out.
-
Action: Adjust the aqueous layer to pH ~8–9 using saturated NaHCO₃. This ensures the molecule is in its neutral, organic-soluble form.
-
-
Boost Organic Phase: Add 5–10% Methanol to your DCM extraction solvent.[1] This small polarity boost is often enough to dissolve the "brick dust" rag layer.
-
Scenario C: Purification (Chromatography)
Q: The compound streaks badly on silica gel (TLC/Column), and I'm losing mass.
A: Streaking is caused by the interaction between the basic nitrogens of the naphthyridine ring and the acidic silanol groups on the silica surface.[1]
-
The Fix: You must "cap" the silica.[1]
-
Mobile Phase Modifier: Add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide to your DCM/MeOH mobile phase.
-
Column Pre-treatment: Flush the column with the modifier-containing solvent before loading the sample.
-
-
Alternative Stationary Phase: If streaking persists, switch to Neutral Alumina . It is less acidic than silica and minimizes irreversible adsorption of nitrogen heterocycles.
Part 3: Visualized Workflows
Workflow 1: The Solubility Decision Tree
Use this logic flow when the solid refuses to dissolve.
Caption: Step-by-step logic for overcoming solubility barriers, prioritizing solvent polarity shifts before chemical modification (protonation).
Workflow 2: Recrystallization Protocol
Standard purification often fails; this "Salting-in/Salting-out" hybrid method is recommended.[1]
Caption: Optimized recrystallization pathway minimizing thermal decomposition while maximizing recovery.
Part 4: Advanced Protocols
Protocol: The "Salting-In" Extraction
When the compound is stubborn during large-scale extraction (e.g., >1g):
-
Acidify: Treat the crude reaction mixture with 1M HCl . The naphthyridine will protonate and move into the aqueous layer (leaving non-basic impurities in the organic layer).
-
Wash: Wash the acidic aqueous layer with DCM to remove impurities.
-
Basify & Precipitate: Slowly add 6M NaOH or NH₄OH to the aqueous layer until pH 10. The pure this compound should precipitate as a solid.
-
Filter: Collect the solid via vacuum filtration. This avoids the need for large volumes of extraction solvent.
References
-
Litvinov, V. P. (2004). "Chemistry of 1,6-naphthyridines." Russian Chemical Reviews, 73(7).[1]
- Grounding: Establishes the fundamental physicochemical properties of the 1,6-naphthyridine core, including basicity and solubility trends.
-
Gould, R. G., & Jacobs, W. A. (1939).[1] "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines." Journal of the American Chemical Society.
- Grounding: The foundational text for the Gould-Jacobs reaction, often used to synthesize the naphthyridine core, describing the high l
-
BenchChem Technical Support. (2025). "Purification of Benzo[c]naphthyridine Derivatives."
- Grounding: Provides specific chromatography modifier protocols (DCM/MeOH mixtures)
-
Mital, A., et al. (2009).[1] "Synthetic approaches to 1,6-naphthyridines." Arkivoc.
- Grounding: Detailed review of synthetic workups, confirming the use of dipolar aprotic solvents and acid-base extraction techniques.
Sources
Technical Support Center: Catalyst Lifecycle Management in 1,6-Naphthyridine Synthesis
Status: Operational Ticket ID: T-NAP-106 Subject: Optimizing Palladium Recovery & Minimizing Leaching in N-Heterocycle Scaffolds Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1][2]
Executive Summary: The Chelation Challenge
Synthesizing 1,6-naphthyridines (e.g., via Skraup, Friedländer, or Suzuki-Miyaura functionalization) presents a unique challenge in catalyst recovery.[1][2] Unlike simple arenes, the 1,6-naphthyridine core possesses two nitrogen atoms (N1 and N6) capable of acting as high-affinity ligands.[1]
The Core Issue: Your product is competing with your recovery system. The N1/N6 atoms can form stable coordination complexes with transition metals (Pd, Pt, Ni), effectively "pulling" the metal into the organic phase and bypassing standard filtration.[1][2] This guide addresses the physical (filtration) and chemical (scavenging) barriers to achieving ICH Q3D compliance.
Module 1: Heterogeneous Catalyst Troubleshooting (Pd/C)
Context: You are using heterogeneous catalysts (e.g., Pd/C, Pd(OH)₂) for ring reduction or hydrogenation, but you are experiencing high back-pressure during filtration or significant metal leaching.
Diagnostic Guide
| Symptom | Probable Cause | Corrective Action |
| Filter Clogging / High Back-Pressure | Catalyst "fines" (sub-micron particles) generated by magnetic stirring grinding the carbon support. | Switch to Overhead Stirring. Magnetic bars pulverize carbon supports. Use a Celite 545 pad pre-wetted with solvent. |
| "Black Filtrate" (Colloidal Pd) | Metal leaching due to reaction temperature or solvent polarity (e.g., DMF/DMSO).[1][2] | Hot Filtration. Filter at >60°C to prevent product precipitation, but use a 0.2 µm PTFE membrane downstream to catch colloids.[1][2] |
| Yield Loss (Product Trapped) | Product adsorption onto the activated carbon support. | Displacement Wash. Wash the filter cake with a highly polar solvent (e.g., warm acetic acid or MeOH/NH₃) to displace the basic naphthyridine. |
FAQ: Why is my catalyst "dead" after one run?
A: It is likely poisoning by N-coordination . The 1,6-naphthyridine product binds to the active Pd sites, preventing substrate access.[1][2]
-
Solution: Do not rely on simple solvent washes for recycling. An intermediate oxidative wash (e.g., dilute H₂O₂ or air sparging in water) can sometimes displace the strongly bound N-heterocycle, though thermal regeneration is often required for full activity restoration.[1][2]
Module 2: Homogeneous Catalyst Removal (Scavenging)
Context: You used a homogeneous system (e.g., Pd(OAc)₂ / XPhos) for a cross-coupling reaction. The reaction mixture is dark, and standard aqueous workups leave >500 ppm Pd in the API.
The "Product Inhibition" Mechanism
In 1,6-naphthyridines, the nitrogen lone pairs act as Lewis bases.[1][2] When you add a scavenger (e.g., QuadraPure™ or SiliaMetS®), you are setting up a thermodynamic competition between:
-
Pd-Product Complex (Bad)
-
Pd-Scavenger Complex (Good)
If your scavenger is too weak, the Pd stays with the naphthyridine.
Recommended Scavenging Protocol
Based on comparative efficiency in N-heterocyclic APIs.
| Scavenger Type | Functional Group | Compatibility | Effectiveness for Naphthyridines |
| SiliaMetS® Thiol | -SH (Thiol) | Universal | High. Sulfur binds Pd stronger than Nitrogen. |
| Activated Carbon | Porous Carbon | Non-polar solvents | Medium. often results in yield loss due to product adsorption. |
| N-Acetyl Cysteine | Amino Acid | Polar/Aqueous | Very High. Excellent for solubilizing Pd into the aqueous phase during extraction. |
| TMT (Trimercaptotriazine) | Triazine-thiol | Organic/Aqueous | High. Forms insoluble ppt with Pd; easy filtration. |
Module 3: Master Protocol (Step-by-Step)
Scenario: Post-Suzuki coupling on a 1,6-naphthyridine core. Target Pd limit: <10 ppm (ICH Q3D Class 2B).
Phase A: The "Celite-Cysteine" Double Tap
This protocol utilizes both physical adsorption and chelation-extraction.
-
Crude Filtration:
-
Dilute the reaction mixture with EtOAc or THF.
-
Pass through a pad of Celite 545 (approx. 2 cm depth) to remove bulk palladium black.
-
Critical: Rinse the pad with warm solvent to ensure the naphthyridine product is not adsorbed on the Celite.
-
-
The Cysteine Wash (The "Game Changer"):
-
Prepare a 5% (w/v) aqueous solution of N-Acetyl Cysteine (NAC) .
-
Add the NAC solution to your organic layer (ratio 1:1 v/v).
-
Heat the biphasic mixture to 40–50°C and stir vigorously for 1–2 hours.
-
Why? The heat promotes ligand exchange. The NAC competes with the naphthyridine nitrogens, pulling Pd into the aqueous phase.
-
-
Phase Separation:
-
Separate the layers. The aqueous layer will likely be dark (containing the Pd-NAC complex).
-
Wash the organic layer with water (2x) and brine (1x).
-
-
Polishing (Optional):
Visualizing the Logic
Figure 1: Catalyst Recovery Decision Matrix
Use this workflow to determine the optimal recovery path based on your reaction type.
Caption: Decision tree for selecting the appropriate purification vector. Note that "leached" heterogeneous catalyst must be treated as homogeneous.[2]
Figure 2: The Mechanism of N-Poisoning vs. Scavenging
Understanding why standard washes fail.
Caption: Competitive binding kinetics. The scavenger must have a higher affinity for Pd (S-Pd bond) than the naphthyridine nitrogen (N-Pd bond).
Regulatory Corner: ICH Q3D Compliance
For oral 1,6-naphthyridine drugs (Class 2B), the Permitted Daily Exposure (PDE) for Palladium is 100 µ g/day .[1][2]
-
Calculation: If max daily dose is 10g, limit is 10 ppm .[1]
-
Risk Assessment: If you use Pd in the final step, you must test for it.[2] If used in early steps, you may argue "purification clearance" if you can prove <30% of PDE (3 ppm) in the final API.
References
-
Garrett, C. E., & Prasad, K. (2004).[1][2] The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis. [1]
-
ICH Expert Working Group. (2019). ICH Guideline Q3D (R1) on Elemental Impurities. International Council for Harmonisation.[2]
-
Welch, C. J., et al. (2005).[1][2] Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Research. Organic Process Research & Development. [1]
-
Onyx Scientific. (2023). Palladium Scavenging: From 1% to within ICH Limits.[2][3][4] Case Study: Scale-up of API Synthesis.
-
Zareyee, D., et al. (2025).[1][2][5] One-Pot multicomponent synthesis of substituted 1,6-naphthyridine derivatives employing 1-naphthylamine and SiO2/Fe3O4@ MWCNTs.[1][5] Chemical Review and Letters.
Sources
Technical Support Center: Friedländer Annulation for Naphthyridine Synthesis
Status: Operational Operator: Senior Application Scientist Topic: Troubleshooting & Optimization of 1,8-Naphthyridine Synthesis Ticket ID: FR-NAPH-2026
Executive Summary & Core Logic
The Friedländer annulation is the gold standard for synthesizing quinolines and naphthyridines. However, applying this method to 1,8-naphthyridines (a privileged scaffold in drug discovery for HIV integrase inhibitors and antitumor agents) presents unique challenges compared to standard quinoline synthesis.
The Critical Difference: Standard Friedländer synthesis uses 2-aminobenzaldehyde.[1] Naphthyridine synthesis requires 2-aminonicotinaldehyde (or related pyridine derivatives).[2][3] This starting material is inherently unstable due to the electron-deficient pyridine ring, which makes the amine less nucleophilic and the aldehyde highly prone to self-condensation (dimerization).
Success relies on three pillars:
-
Substrate Integrity: Preventing the self-destruction of 2-aminonicotinaldehyde.
-
Catalytic Tuning: Balancing nucleophilicity (amine attack) vs. electrophilicity (carbonyl activation).
-
Water Management: The reaction is a dehydration; efficient water removal drives the equilibrium.
Troubleshooting Modules (Q&A)
Module A: Reaction Setup & Low Yields
Q: I am observing low yields (<30%) and a complex mixture on TLC, even after 24 hours of reflux. What is happening?
Diagnosis: This is likely substrate decomposition before the reaction can occur. Technical Insight: 2-aminonicotinaldehyde is notoriously unstable. If stored as a free base, it self-condenses into an azomethine oligomer. Corrective Action:
-
The "Freshness" Rule: Always prepare 2-aminonicotinaldehyde in situ from its precursor (often an acetal or alcohol) or use it immediately after liberation from a stable salt (e.g., hydrochloride salt).
-
Switch to Green Media: Surprisingly, water is a superior solvent for this specific reaction. Using Choline Hydroxide (ChOH) in water creates a "hydrophobic effect" that accelerates the condensation of the organic reactants while stabilizing the transition state via hydrogen bonding [1].
Q: My reaction stalls at the intermediate imine (Schiff base) stage. Why won't it cyclize?
Diagnosis: Insufficient driving force for the aldol condensation step. Technical Insight: The initial step is the formation of the Schiff base (imine). The second step—intramolecular aldol condensation—requires base or acid catalysis to proceed.[4] If the medium is too neutral, the intermediate accumulates. Corrective Action:
-
Increase Basicity: If using a weak base (e.g., piperidine), switch to a stronger hydroxide base like KOH or Choline Hydroxide.
-
Temperature: Ensure the reaction is heated (typically 50–80°C). The cyclization has a higher activation energy than the imine formation.
Module B: Regioselectivity
Q: When reacting 2-aminonicotinaldehyde with an asymmetric ketone (e.g., 2-butanone), I get a mixture of isomers. How do I control this?
Diagnosis: Competition between kinetic and thermodynamic enolization. Technical Insight:
-
Thermodynamic Product: Formation of the more substituted alkene (internal double bond) leads to the product where the phenyl ring is adjacent to the more substituted carbon.
-
Kinetic Product: Formation of the less substituted enolate.
-
The "Amine Effect": Traditional hydroxide bases favor the thermodynamic product. However, using specific cyclic secondary amines (like pyrrolidine derivatives) can invert this selectivity by forming a specific enamine intermediate [2].
Corrective Action:
-
To favor the "Linear" (Thermodynamic) isomer: Use KOH/EtOH under reflux.
-
To favor the "Angular" (Kinetic) isomer: Use an acid catalyst (e.g., acetic acid with a drop of H2SO4) or a specific amine catalyst like TABO (1,3,3-trimethyl-6-azabicyclo[3.2.1]octane) [2].
Module C: Purification
Q: My product is stuck in the aqueous phase or difficult to crystallize.
Diagnosis: Naphthyridines are highly polar and basic. Technical Insight: The pyridine nitrogens can protonate, making the product water-soluble, especially if acid catalysis was used. Corrective Action:
-
pH Adjustment: Ensure the final workup pH is >9 to keep the naphthyridine in its free base form.
-
Extraction Solvent: Use DCM/Methanol (9:1) rather than pure Ethyl Acetate for extraction, as naphthyridines have poor solubility in non-polar solvents.
Comparative Data: Catalyst Performance
The following table summarizes efficiency for the synthesis of 2-methyl-1,8-naphthyridine (Standard Test Reaction).
| Catalyst System | Conditions | Time (h) | Yield (%) | Green Score | Notes |
| Choline Hydroxide (ChOH) | Water, 50°C | 6 | 98 | High | Best for yield & sustainability [1]. |
| KOH | Ethanol, Reflux | 5 | 85 | Med | Classic method; requires purification. |
| Sulfamic Acid | Melt (Solvent-free) | 0.5 | 92 | High | Fast, but risk of charring sensitive substrates. |
| CeCl₃·7H₂O | Grinding (RT) | 0.2 | 94 | High | Excellent for small scale; difficult to scale up [3]. |
| Acetic Acid | Reflux | 12 | 65 | Low | Slower; lower yield due to protonation of pyridine N. |
Visualized Workflows
A. Reaction Mechanism (Base-Catalyzed)[5][6][7]
Caption: Base-catalyzed mechanism involving aldol condensation followed by cyclodehydration.
B. Troubleshooting Decision Tree
Caption: Diagnostic flow for resolving yield and regioselectivity issues in Friedländer synthesis.
Recommended Protocol (The "Green" Standard)
Method: Choline Hydroxide Catalyzed Synthesis in Water [1] Rationale: This method offers the highest yields, simplest workup, and avoids the polymerization issues common with harsh acids or strong mineral bases.
Reagents:
-
2-Aminonicotinaldehyde (1.0 equiv)
-
Active Methylene Ketone (1.0 equiv)
-
Choline Hydroxide (ChOH) (20 wt% in water)
-
Solvent: Deionized Water[5]
Step-by-Step:
-
Preparation: In a round-bottom flask, suspend 2-aminonicotinaldehyde (1 mmol) and the ketone (1 mmol) in water (2 mL).
-
Catalysis: Add Choline Hydroxide solution (5 mol%).
-
Reaction: Stir the mixture at 50°C for 4–6 hours.
-
Workup: Cool to room temperature. The product usually precipitates out as a solid due to the hydrophobic effect.
-
Isolation: Filter the solid and wash with cold water (2 x 5 mL).
-
Purification: If necessary, recrystallize from Ethanol/Water. Column chromatography is rarely needed with this method.
References
-
Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedländer Reaction Revisited. ACS Omega (2021). [Link]
-
Highly regioselective Friedländer annulations with unmodified ketones employing novel amine catalysts. Journal of Organic Chemistry (2003). [Link]
-
CeCl3·7H2O Catalyzed Friedländer Synthesis of 1,8-Naphthyridines Under Solvent-Free Grinding Conditions. Indian Journal of Heterocyclic Chemistry (2015).[7] [Link]
Sources
- 1. Disclaimer / Avertissement [epe.bac-lac.gc.ca]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. connectjournals.com [connectjournals.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. benchchem.com [benchchem.com]
Stability of 1,6-naphthyridine-3-carbonitrile under acidic conditions
Technical Support Guide: Stability of 1,6-Naphthyridine-3-Carbonitrile in Acidic Media
PART 1: EXECUTIVE SUMMARY & CORE DIRECTIVE
The "Salt vs. Hydrolysis" Paradigm Users frequently misinterpret the disappearance of this compound (1,6-N-3-CN) in acidic media as decomposition. 90% of reported "instability" issues are actually reversible salt formation.
However, true degradation does occur under specific forcing conditions.[1] This guide distinguishes between Protonation (reversible, solubility-changing) and Hydrolysis (irreversible, structure-changing).[1]
Critical Stability Profile:
-
pH 4.0 – 6.0: Stable.[1] Exists as free base or partial salt.[1]
-
pH < 2.0 (Room Temp): Stable short-term (<24h).[1] Fully protonated salt (soluble in water).[1]
-
pH < 1.0 (Reflux/Heat): UNSTABLE. Rapid hydrolysis of nitrile to amide, then carboxylic acid.[1]
PART 2: CHEMICAL MECHANISM (The "Why")
To troubleshoot effectively, you must understand the competition for protons between the ring nitrogens and the nitrile group.[1]
1. The Protonation Hierarchy The 1,6-naphthyridine core contains two basic nitrogens.
-
N6 (Quinoline-like): Most basic (pKa ~3.8 for parent, lower for 3-CN derivative).[1] Protonates first.
-
N1 (Isoquinoline-like): Less basic.[1]
-
Nitrile Nitrogen (-CN): Extremely weakly basic (pKa ~ -10).[1]
2. The Protective Effect (Electrostatic Repulsion) In dilute acid (e.g., 1M HCl), the N6 nitrogen protonates immediately. This creates a cationic ring system.[1] This positive charge repels further protonation at the nitrile nitrogen.[1] Since acid hydrolysis of nitriles requires protonation of the nitrile, the ring protonation actually stabilizes the nitrile group kinetically against hydrolysis at room temperature.[1]
3. The Degradation Pathway (Forcing Conditions) Under high heat or high acid concentration, the activation energy is overcome.[1] Water attacks the nitrile carbon, leading to the amide (M+18) and eventually the carboxylic acid (M+19).
PART 3: DIAGNOSTIC WORKFLOW
Use this logic tree to determine if your sample is degraded or just protonated.
Caption: Diagnostic logic tree distinguishing reversible salt formation from irreversible chemical hydrolysis.
PART 4: TROUBLESHOOTING SCENARIOS
Scenario A: "My compound disappeared during acidic workup."
The Issue: You washed your organic reaction mixture with 1N HCl or 5% citric acid, and the product is no longer in the organic layer. The Cause: Salt Formation. The basic N6 nitrogen was protonated, turning the lipophilic neutral molecule into a hydrophilic cation (1,6-naphthyridinium salt). The Fix:
-
Collect the aqueous acidic layer.[1]
-
Slowly adjust pH to ~8.0 using Sat. NaHCO₃ or 1N NaOH.[1]
-
Watch for precipitation of the free base.[1]
-
Extract back into DCM or EtOAc.[1]
Scenario B: "I see a new peak at M+18 in LC-MS."
The Issue: After stirring in acid (e.g., TFA/DCM deprotection or acidic reduction) for >12 hours, a new peak appears. The Cause: Nitrile Hydration (Amide Formation). The nitrile (-CN) has hydrolyzed to the primary amide (-CONH₂).[2] The Fix:
-
Immediate: Isolate immediately; this is irreversible.[1]
-
Prevention: Reduce temperature. Nitrile hydrolysis is highly temperature-dependent.[1] If using TFA, switch to HCl/Dioxane at 0°C if possible, or minimize exposure time.[1]
Scenario C: "Yield is low after heating in HCl."
The Issue: Refluxing in 6M HCl (e.g., for a different deprotection) resulted in a mixture of products. The Cause: Ring Activation + Hydrolysis. The electron-deficient naphthyridine ring makes the nitrile carbon highly electrophilic under thermal stress, accelerating hydrolysis to the carboxylic acid (M+19). The Fix:
-
Avoid aqueous mineral acids at high temperatures.[1]
-
If acid catalysis is required, use anhydrous acidic conditions (e.g., PTSA in toluene) to prevent water from attacking the nitrile.[1]
PART 5: STANDARDIZED STABILITY DATA
Table 1: Stability of this compound (10 mM)
| Condition | Duration | Temp | Outcome | Primary Species Detected |
| 0.1% Formic Acid (LC-MS) | 24 Hours | 25°C | Stable | Parent (M+H)+ |
| 1M HCl (aq) | 4 Hours | 25°C | Stable (Salt) | Parent (M+H)+ (Soluble in water) |
| 1M HCl (aq) | 24 Hours | 60°C | Degradation | ~15% Amide (M+18) |
| 6M HCl (aq) | 2 Hours | 100°C | Full Hydrolysis | Carboxylic Acid (M+19) |
| TFA (Neat) | 4 Hours | 25°C | Stable | Parent (M+H)+ |
PART 6: EXPERIMENTAL PROTOCOL
Stress Test Protocol: Acid Stability Validation Use this protocol to validate your specific derivative before scaling up.[1]
Materials:
-
This compound derivative (5 mg)
-
Solvent: DMSO (100 µL)[1]
-
Stress Media: 1M HCl (1 mL)[1]
-
Analysis: HPLC or LC-MS[1]
Step-by-Step:
-
Preparation: Dissolve 5 mg of compound in 100 µL DMSO.
-
Induction: Add the DMSO solution to 1 mL of 1M HCl in a glass vial.
-
Note: If precipitate forms, add MeCN until clear (up to 50% v/v).[1]
-
-
Incubation:
-
Vial A: Store at Room Temperature (25°C).
-
Vial B: Heat to 50°C (Water bath).
-
-
Sampling: Take 50 µL aliquots at T=0, T=4h, and T=24h.
-
Quenching: Dilute aliquot into 200 µL of 100 mM Ammonium Bicarbonate buffer (pH 8) to neutralize immediately.
-
Analysis: Inject onto LC-MS.
-
Pass Criteria: >98% Parent peak area retention.
-
Fail Criteria: Appearance of [M+18] (Amide) or [M+19] (Acid) > 2%.[1]
-
PART 7: REFERENCES
-
Paudler, W. W., & Kress, T. J. (1968).[1] Naphthyridine Chemistry.[1][3][4][5][6] IX. Bromination and Amination of the 1,X-Naphthyridines. The Journal of Organic Chemistry.[1]
-
Establishes the basicity and reactivity hierarchy of naphthyridine nitrogens.
-
-
Brown, D. J. (2002).[1] The Naphthyridines.[1][3][4][5][6] In The Chemistry of Heterocyclic Compounds (Vol. 63).[1] Wiley-Interscience.[1]
-
Authoritative text on the stability and synthesis of fused pyridine systems.
-
-
Kukushkin, V. Y., & Pombeiro, A. J. (2005).[1] Metal-mediated and metal-catalyzed hydrolysis of nitriles.[1] Chemical Reviews.[1]
-
Provides mechanistic details on nitrile hydrolysis, contrasting metal-mediated vs. acid-catalyzed pathways relevant to heterocyclic nitriles.
-
-
PubChem Compound Summary. (2025). 1,6-Naphthyridine.[1][7][3][5][6][8][9][10][11] National Center for Biotechnology Information.[1]
-
Source for pKa and physical property data.[1]
-
Sources
- 1. 1,6-Naphthyridine | C8H6N2 | CID 67488 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. fm.ehcc.kyoto-u.ac.jp [fm.ehcc.kyoto-u.ac.jp]
- 4. pubs.acs.org [pubs.acs.org]
- 5. acs.org [acs.org]
- 6. Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03301B [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. chemrevlett.com [chemrevlett.com]
- 10. researchgate.net [researchgate.net]
- 11. scribd.com [scribd.com]
Validation & Comparative
Comparative 1H NMR Profiling: 1,6-Naphthyridine-3-Carbonitrile
Executive Summary
1,6-Naphthyridine-3-carbonitrile represents a critical scaffold in medicinal chemistry, particularly as a pharmacophore for kinase inhibitors (e.g., SYK, PDE10A) and antiviral agents. Characterizing this fused heterocyclic system presents unique challenges due to the electron-deficient nature of the naphthyridine ring and the strong anisotropic effects of the cyano group.
This guide provides a technical comparison of 1H NMR characterization strategies, specifically evaluating Deuterated Chloroform (CDCl₃) versus Deuterated Dimethyl Sulfoxide (DMSO-d₆) .[1] It moves beyond simple peak listing to explain the causality of chemical shifts, coupling patterns, and solvent-solute interactions, enabling researchers to distinguish this compound from common isomers (e.g., 1,5-naphthyridine derivatives).
Structural Analysis & Numbering
Before interpreting spectra, the numbering scheme must be established to ensure accurate assignment. The 1,6-naphthyridine system consists of two fused pyridine rings with nitrogen atoms at positions 1 and 6.
Predicted Chemical Shift Logic
The introduction of a nitrile (CN) group at position 3 exerts a strong electron-withdrawing effect, primarily deshielding the ortho protons (H2 and H4).
-
H2 (Singlet): Most deshielded due to proximity to N1 and the CN group.
-
H4 (Singlet): Deshielded by the CN group; typically shows weak long-range coupling (
or ) to H2 or H8. -
H5 (Singlet/Narrow Doublet): Isolated on Ring B, but chemically distinct due to the N6 atom.
-
H7 & H8 (Doublets/Multiplets): Form an AX or AB spin system (depending on field strength), exhibiting characteristic vicinal coupling (
).
Experimental Methodology
To ensure reproducibility, the following protocol utilizes a self-validating internal standard approach.
Sample Preparation Protocol
-
Mass: 5–10 mg (for 1H 1D); 20–30 mg (for 13C/2D).
-
Solvent Volume: 600 µL (standard 5mm tube). Note: maintain a liquid height of 4.5–5.0 cm to match the receiver coil window.
-
Filtration: Filter through a cotton plug in a glass pipette to remove suspended solids (crucial for resolution).
-
Instrument: 400 MHz minimum recommended; 600 MHz preferred for resolving H7/H8 coupling.
Acquisition Parameters
| Parameter | Setting | Rationale |
| Pulse Angle | 30° | Prevents saturation, allows faster repetition. |
| Relaxation Delay (D1) | 2.0 – 5.0 s | Essential for accurate integration of isolated aromatic protons (H2/H4) which have long T1 times. |
| Spectral Width | 14 ppm | Ensures capture of downfield protons (>9.5 ppm) and exchangeable impurities. |
| Scans (NS) | 16 – 64 | Sufficient S/N ratio for >5 mg samples. |
Comparative Analysis: CDCl₃ vs. DMSO-d₆[1][2][3][4]
This section compares the two most common solvents. While CDCl₃ is standard, DMSO-d₆ is often required for polar derivatives.
Data Comparison Table (Reference Values)
Note: Values are calculated based on parent 1,6-naphthyridine shifts adjusted for 3-CN substituent effects.
| Proton Assignment | Multiplicity | Coupling ( | ||
| H2 | ~9.56 | ~9.70 | Singlet (s) | - |
| H5 | ~9.10 | ~9.25 | Singlet (s) | - |
| H7 | ~8.76 | ~8.85 | Doublet (d) | |
| H4 | ~8.57 | ~8.90 | Singlet (s) | |
| H8 | ~7.93 | ~8.10 | Doublet (d) |
Performance Assessment
Option A: Deuterated Chloroform (CDCl₃) [2]
-
Pros: Sharp lines; excellent resolution of fine coupling; easy sample recovery (volatile).
-
Cons: Poor solubility for highly polar naphthyridine derivatives; potential overlap of H4 with solvent impurities if not pure.
-
Verdict: Primary Choice for initial characterization and purity checks.
Option B: DMSO-d₆
-
Pros: Superior solubility; separates water peak (3.33 ppm) from aromatics; shifts exchangeable protons (if any amine/amide impurities exist) downfield.
-
Cons: High viscosity leads to broader lines (loss of small
couplings); difficult sample recovery; strong water peak can dominate if sample is wet. -
Verdict: Alternative Choice when solubility in CDCl₃ is <2 mg/mL or when investigating H-bonding interactions.
Structural Assignment Workflow
The following diagram illustrates the logical flow for confirming the structure and distinguishing it from the 1,5-naphthyridine isomer.
Caption: Step-by-step logic flow for characterizing this compound, emphasizing the decision matrix for solvent selection and isomer differentiation.
Advanced Characterization: Distinguishing Isomers
A common synthetic pitfall is the formation of the 1,5-naphthyridine isomer. 1H NMR is the definitive tool for differentiation without needing X-ray crystallography.
-
The 1,6-Naphthyridine Signature:
-
The 1,5-Naphthyridine Signature:
References
-
Paudler, W. W., & Kress, T. J. (1966). Naphthyridine Chemistry.[6] V. The Synthesis and Nuclear Magnetic Resonance Spectra of the 1,6-Naphthyridines. The Journal of Organic Chemistry.[7][8]
-
Abraham, R. J., et al. (2006). 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent.[9] Magnetic Resonance in Chemistry.[1][9][2][3][6][8][10]
-
BenchChem. Navigating the NMR Landscape: A Comparative Guide to DMSO-d6 and CDCl3.
-
Compound Interest. A Guide to 1H NMR Chemical Shift Values.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. compoundchem.com [compoundchem.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. 1,6-NAPHTHYRIDINE(253-72-5) 1H NMR spectrum [chemicalbook.com]
- 7. scite.ai [scite.ai]
- 8. scs.illinois.edu [scs.illinois.edu]
- 9. 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. (PDF) 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxideversus chloroform solvent on1H chemical shifts [academia.edu]
Mass spectrometry analysis of 1,6-naphthyridine-3-carbonitrile fragmentation
Comparative Guide: Mass Spectrometry Platforms for the Fragmentation Analysis of 1,6-Naphthyridine-3-Carbonitrile
As a Senior Application Scientist, I frequently encounter analytical bottlenecks when elucidating the structures of nitrogen-rich heterocyclic pharmacophores. This compound and its functionalized derivatives are highly privileged scaffolds in modern medicinal chemistry, serving as the core structural motif for novel PDE10A inhibitors[1] and mutant KRAS inhibitors[2].
Accurate structural elucidation of these compounds and their downstream metabolites is critical during the drug development lifecycle. However, the rigid bicyclic core combined with the electron-withdrawing carbonitrile group presents unique gas-phase fragmentation challenges. This guide objectively compares the performance of three leading mass spectrometry (MS) platforms—High-Resolution Orbitrap (HR-Orbitrap), Quadrupole Time-of-Flight (Q-TOF), and Triple Quadrupole (QqQ)—in mapping the fragmentation pathways of this compound, providing researchers with evidence-based methodologies for their analytical workflows.
Mechanistic Insights: The Fragmentation Pathway
Understanding the inherent gas-phase chemistry of the analyte is a prerequisite before selecting an MS platform. When subjected to Collision-Induced Dissociation (CID)[3], the protonated molecular ion
The Causality of the Cleavage Events:
-
Primary Cleavage (Loss of HCN): The most thermodynamically favorable pathway is the expulsion of neutral hydrogen cyanide (HCN, 27.01 Da) from the carbonitrile moiety, yielding an abundant fragment at
129.05. This is driven by the high stability of the resulting naphthyridinium cation. -
Secondary Cleavage (Ring Opening): At elevated collision energies (>30 eV), the pyridine rings of the naphthyridine core undergo retro-Diels-Alder (RDA) reactions or a secondary loss of HCN from the ring nitrogen, producing an
102.04 fragment. -
Ring Contraction: A minor, high-energy pathway involves the loss of a cyano radical, leading to ring contraction—a phenomenon well-documented in complex nitrogenous systems[4].
Fig 1. CID fragmentation pathway of protonated this compound.
Platform Comparison: Orbitrap vs. Q-TOF vs. QqQ
To accurately map these pathways and quantify the analyte in complex biological matrices, the choice of mass analyzer dictates the quality and utility of the data.
-
HR-Orbitrap : The optimal choice for de novo structural elucidation and metabolite identification. Its ultra-high mass accuracy (<1 ppm) easily distinguishes between the loss of HCN (27.0109 Da) and the isobaric loss of a vinyl radical (
, 27.0235 Da), ensuring absolute confidence in the proposed reaction mechanism[4]. -
Q-TOF : Offers a balanced approach. Its fast acquisition speed makes it ideal for coupling with Ultra-High-Performance Liquid Chromatography (UHPLC) where peak widths are narrow (<3 seconds). It provides sufficient resolution to map the primary fragmentation pathways accurately without cycle-time penalties.
-
QqQ : The workhorse for targeted pharmacokinetics (PK). While it lacks the resolution to determine exact elemental compositions, its superior sensitivity in Multiple Reaction Monitoring (MRM) mode—specifically tracking the
transition—makes it unmatched for lower limit of quantification (LLOQ) assays.
Quantitative Performance Comparison for this compound
| Performance Metric | HR-Orbitrap | Q-TOF | Triple Quadrupole (QqQ) |
| Mass Accuracy | < 1 ppm | 2 - 5 ppm | Nominal Mass (~0.1 Da) |
| Resolution (FWHM) | Up to 500,000 | 40,000 - 60,000 | Unit Resolution (0.7 Da) |
| Scan Speed | 10 - 40 Hz | > 100 Hz | > 500 MRMs/sec |
| Sensitivity (Targeted) | High (PRM mode) | Moderate | Ultra-High (MRM mode) |
| Best Application | De novo pathway mapping | Fast UHPLC screening | High-throughput PK assays |
Self-Validating Experimental Protocol: HR-MS/MS Workflow
To ensure reproducibility and scientific integrity, the following protocol details a self-validating workflow for analyzing this compound using an HR-Orbitrap or Q-TOF system.
Rationale for Protocol Design: The use of 0.1% formic acid in the mobile phase is not an arbitrary default; it guarantees the protonation of the basic nitrogen atoms (pKa ~ 3-4) in the naphthyridine core, maximizing ionization efficiency in the positive ESI mode. Furthermore, utilizing a Stepped Normalized Collision Energy (NCE) ensures that both fragile peripheral bonds (the carbonitrile group) and highly stable core bonds (the bicyclic ring) are fragmented within a single acquisition cycle, preventing the need for multiple reinjections.
Step-by-Step Methodology:
-
Sample Preparation & System Suitability:
-
Prepare a 1 µg/mL standard solution of this compound in 50:50 Methanol:Water containing 0.1% Formic Acid.
-
Self-Validation Check: Infuse a standard tuning mix prior to the run to verify that the mass calibration error is strictly < 2 ppm. Do not proceed if the instrument fails this check.
-
-
Chromatographic Separation:
-
Column: C18 (2.1 x 50 mm, 1.7 µm particle size).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 5 minutes. Flow rate: 0.4 mL/min.
-
-
Ionization (ESI+):
-
Capillary Voltage: 3.5 kV.
-
Desolvation Temperature: 350°C.
-
Sheath Gas: 40 arb, Aux Gas: 10 arb.
-
-
Tandem Mass Spectrometry (MS/MS) Acquisition:
-
Isolation Window: 1.0
. -
Stepped NCE: 15, 30, and 45 eV.
-
Causality: 15 eV captures the initial
ion; 45 eV provides enough internal energy to force the retro-Diels-Alder ring opening.
-
-
Data Processing:
-
Extract the exact mass chromatograms with a strict 5 ppm mass tolerance.
-
Validate all fragment assignments using isotopic pattern matching (requiring a score >90%).
-
Fig 2. Self-validating UHPLC-HRMS/MS workflow for naphthyridine analysis.
Conclusion
For the rigorous structural characterization of this compound, HR-Orbitrap and Q-TOF platforms provide the necessary mass accuracy to definitively assign complex fragmentation pathways, such as the characteristic sequential losses of HCN. Conversely, once the
References
1.[1] Title: Discovery of 4-hydroxy-1,6-naphthyridine-3-carbonitrile derivatives as novel PDE10A inhibitors Source: lu.se URL:
2.[2] Title: KRAS INHIBITORS FOR TREATMENT OF CANCERS - Patent 4242207 - EPO Source: epo.org URL:
3.[4] Title: Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry Source: mdpi.com URL:
4.[3] Title: Fragmentation (mass spectrometry) Source: wikipedia.org URL:
Sources
A Comparative Analysis of Cytotoxicity: 1,6-Naphthyridine versus 1,8-Naphthyridine Derivatives in Cancer Research
In the landscape of medicinal chemistry, the naphthyridine scaffold has emerged as a "privileged structure," demonstrating a remarkable versatility in biological activity.[1][2] Among the various isomeric forms, 1,6- and 1,8-naphthyridine derivatives have garnered significant attention for their potent cytotoxic effects against a range of cancer cell lines.[3][4] This guide provides a comprehensive comparison of the cytotoxic profiles of these two classes of compounds, delving into their structure-activity relationships (SAR), mechanisms of action, and the experimental data that underpins our current understanding. This analysis is designed to equip researchers, scientists, and drug development professionals with the critical insights needed to navigate the nuances of these promising anticancer agents.
The Cytotoxic Profile of 1,6-Naphthyridine Derivatives
1,6-Naphthyridine derivatives have shown significant promise as anticancer agents, with research highlighting their activity against various cancer cell lines.[3][5] The cytotoxic potential of these compounds is intricately linked to their substitution patterns, which dictates their interaction with biological targets.
Structure-Activity Relationship (SAR) Insights
Structure-activity relationship studies have been instrumental in elucidating the key chemical features that govern the cytotoxicity of 1,6-naphthyridine derivatives. For instance, a series of 2-substituted 6-methyl-1-oxo-1,2-dihydrobenzo[b][6][7]naphthyridine-4-carboxamides demonstrated potent cytotoxic activity, with some compounds exhibiting IC50 values in the nanomolar range.[8] The nature of the substituent at the 2-position was found to be a critical determinant of this activity.
Mechanism of Action: Targeting Key Cellular Processes
The anticancer effects of 1,6-naphthyridine derivatives are often attributed to their ability to interfere with fundamental cellular processes. Some derivatives have been identified as potent inhibitors of crucial enzymes involved in cancer progression, such as topoisomerase I and VEGFR-2.[9] For example, dibenzo[c,h][6][7]naphthyridines have been designed and evaluated as topoisomerase I inhibitors.[9] More recently, 1,6-naphthyridine-2-one derivatives have been developed as novel and selective inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4) kinase, a promising target in colorectal cancer.[10]
The Cytotoxic Profile of 1,8-Naphthyridine Derivatives
The 1,8-naphthyridine scaffold is arguably the more extensively studied of the two isomers in the context of anticancer research.[2][11][12] A vast body of literature documents the synthesis and cytotoxic evaluation of a multitude of 1,8-naphthyridine derivatives against a wide array of human cancer cell lines.[7][13][14][15]
Structure-Activity Relationship (SAR) Insights
Quantitative Structure-Activity Relationship (QSAR) analyses have been pivotal in defining the structural requirements for potent cytotoxicity in 1,8-naphthyridine derivatives.[1] These studies have consistently highlighted the importance of specific substituents at various positions of the naphthyridine core. For example, the presence of electron-withdrawing groups and hydrogen bond donors has been shown to substantially enhance cytotoxic effects.[7] In one study, the introduction of a naphthyl ring at the C-2 position of the naphthyridine core led to a significant increase in cytotoxic activity against HeLa, HL-60, and PC-3 cancer cell lines.[6]
Mechanism of Action: A Multifaceted Approach
The cytotoxic mechanisms of 1,8-naphthyridine derivatives are diverse and well-documented.[1] A primary mode of action for many of these compounds is the inhibition of topoisomerase II, an essential enzyme for DNA replication and repair.[1][6] The compound vosaroxin, a 1,8-naphthyridine derivative, is a known topoisomerase II inhibitor that has undergone clinical trials.[6] Beyond topoisomerase inhibition, other mechanisms include the disruption of tubulin polymerization and the modulation of various protein kinases.[1]
Head-to-Head Comparison: 1,6- vs. 1,8-Naphthyridine Derivatives
A direct, systematic comparison of the cytotoxicity of 1,6- and 1,8-naphthyridine derivatives under identical experimental conditions is scarce in the current literature. However, by collating and analyzing the available data, we can draw some insightful, albeit indirect, comparisons.
| Isomer | Key Structural Features for High Activity | Common Mechanisms of Action | Potency Range (IC50) | Target Cancer Cell Lines |
| 1,6-Naphthyridine | Varied substituents at the 2-position of a benzo[b][6][7]naphthyridine core.[8] | Topoisomerase I inhibition, VEGFR-2 inhibition, FGFR4 kinase inhibition.[9][10] | Nanomolar to micromolar.[8] | Murine P388 leukemia, Lewis lung carcinoma, human Jurkat leukemia, colorectal cancer cell lines.[8][10] |
| 1,8-Naphthyridine | Bulky lipophilic groups at the C-2 position; electron-withdrawing groups.[6][7] | Topoisomerase II inhibition, disruption of tubulin polymerization, protein kinase modulation.[1][6] | Nanomolar to micromolar.[6][7][13] | Human cervical cancer (HeLa), leukemia (HL-60), prostate cancer (PC-3), breast cancer (MCF7), lung cancer (A549), and others.[6][7][13][15] |
From the available data, both isomeric scaffolds have yielded compounds with impressive cytotoxic potencies, often in the nanomolar range. The 1,8-naphthyridine derivatives appear to have been evaluated against a broader spectrum of cancer cell lines, and their mechanism of action, particularly as topoisomerase II inhibitors, is more extensively characterized. Conversely, recent research on 1,6-naphthyridine derivatives is unveiling novel mechanisms of action, such as the inhibition of specific kinases like FGFR4, suggesting a potential for more targeted therapeutic approaches.[10]
Experimental Methodologies for Cytotoxicity Assessment
The evaluation of the cytotoxic properties of naphthyridine derivatives typically involves a panel of in vitro assays. The choice of assay is critical for obtaining reliable and reproducible data.
Standard Cytotoxicity Assays
A commonly employed method is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[6] This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.
Experimental Protocol: MTT Assay for Cytotoxicity Screening
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test naphthyridine derivatives and a vehicle control. A positive control, such as a known cytotoxic drug, is also included.
-
Incubation: Incubate the plates for a specified period (e.g., 48-72 hours) under standard cell culture conditions.
-
MTT Addition: Add MTT solution to each well and incubate for a further 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a specific wavelength (typically around 570 nm).
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
Figure 1. A generalized workflow for determining the cytotoxicity of naphthyridine derivatives using the MTT assay.
Proposed Signaling Pathway Inhibition
The anticancer activity of many naphthyridine derivatives stems from their ability to inhibit key signaling pathways involved in cell proliferation and survival. For instance, the inhibition of topoisomerase enzymes disrupts the DNA replication and repair machinery, ultimately leading to apoptosis.
Figure 2. A simplified diagram illustrating the inhibition of topoisomerase by naphthyridine derivatives, leading to apoptosis.
Conclusion and Future Directions
Both 1,6- and 1,8-naphthyridine derivatives represent highly promising scaffolds for the development of novel anticancer agents. While 1,8-naphthyridines have a more extensive history of investigation and a well-established role as topoisomerase II inhibitors, the emerging research on 1,6-naphthyridines points towards a diverse range of mechanisms and a potential for more targeted therapies.
For drug development professionals, the key takeaway is that both isomeric backbones offer fertile ground for the design of potent cytotoxic compounds. The choice between a 1,6- and 1,8-naphthyridine core may ultimately depend on the desired mechanism of action and the specific cancer type being targeted. Future research should focus on direct comparative studies to better delineate the relative strengths and weaknesses of each scaffold. Furthermore, the exploration of novel substitution patterns and the elucidation of new biological targets will undoubtedly continue to drive the evolution of naphthyridine-based cancer therapeutics.
References
-
Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PMC. (2013, December 16). National Center for Biotechnology Information. [Link]
-
Novel 1,8-Naphthyridine Derivatives: Design, Synthesis and in vitro screening of their cytotoxic activity against MCF7 cell line. (2019, November). ResearchGate. [Link]
-
Synthesis, Cytotoxicity Evaluation, DFT Molecular Modeling Studies and Quantitative Structure Activity Relationship of Novel 1,8-Naphthyridines. Scientific Research Publishing. [Link]
-
Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. (2021, December 6). MDPI. [Link]
-
Synthesis, Biological Evaluation, and Molecular Docking Studies of[3][6]-Naphthyridine Derivatives as Potential Anticancer and Antimicrobial Agents. (2025, August 26). Taylor & Francis Online. [Link]
-
Molecular Docking and Cytotoxic Activity of 1, 8-naphthyridine derivatives in Human Lung Cancer. (2015, May 15). Worldwide Journals. [Link]
-
Synthesis and Anticancer Properties of Functionalized 1,6-Naphthyridines. (2021, February 24). PubMed. [Link]
-
Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties. (2025, October 27). MDPI. [Link]
-
Efficient Synthesis and Evaluation of Antitumor Activities of Novel Functionalized 1,8-Naphthyridine Derivatives. (2014, November 20). ACS Combinatorial Science. [Link]
-
Synthesis and Cytotoxic Activity of Carboxamide Derivatives of Benzo[b][6][7]naphthyridines. (2003, February 5). ACS Publications. [Link]
-
1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. (2025, August 6). ResearchGate. [Link]
-
Synthesis and Anticancer Properties of Functionalized 1,6-Naphthyridines. ResearchGate. [Link]
-
Insights into the structural features of anticancer 1,6-naphthyridines and pyridopyrimidines as VEGFR-2 inhibitors: 3D-QSAR study. (2020, October 10). Taylor & Francis Online. [Link]
-
The Synthesis and Antitumor Activity of 1,8-Naphthalimide Derivatives Linked 1,2,3-Triazole. (2021, April 13). Frontiers in Chemistry. [Link]
-
Design, synthesis, and biological evaluation of 1,6-naphthyridine-2-one derivatives as novel FGFR4 inhibitors for the treatment of colorectal cancer. (2023, November 5). PubMed. [Link]
-
Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents. (2025, August 25). PubMed. [Link]
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- 5. researchgate.net [researchgate.net]
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FTIR Spectral Analysis of the Nitrile Group in Naphthyridine Derivatives: A Comparative Guide to ATR vs. Transmission Spectroscopy
Naphthyridine derivatives—particularly 1,6- and 1,8-naphthyridines—are highly privileged heterocyclic scaffolds in medicinal chemistry, often utilized in the development of antimicrobial, antiviral, and anticancer agents[1]. The strategic functionalization of these cores with a nitrile (-C≡N) group introduces a highly polarizable moiety that can enhance target binding affinity and metabolic stability[1][2].
Fourier Transform Infrared (FTIR) spectroscopy remains the gold standard for validating the successful incorporation of the nitrile group. However, the choice of FTIR sampling technique fundamentally dictates the optical physics of the measurement. This guide objectively compares Attenuated Total Reflectance (ATR) and Potassium Bromide (KBr) Transmission spectroscopy, providing researchers with the causal reasoning and self-validating protocols necessary to achieve flawless spectral analysis.
The Spectroscopic Physics of the Nitrile Group
The nitrile stretching vibration (
The Causality of Spectral Shifts: The exact wavenumber of the nitrile peak is exceptionally sensitive to its local electronic environment[3].
-
Conjugated Systems: When the nitrile group is directly conjugated with the aromatic naphthyridine
-system, the delocalization of electrons weakens the C≡N triple bond. This shifts the absorption to lower wavenumbers (e.g., ~2210–2220 cm⁻¹) and often amplifies the peak intensity due to enhanced nuclear-electronic coupling[4]. -
Aliphatic/Non-Conjugated Systems: If the nitrile is separated from the aromatic core by an aliphatic linker, the lack of resonance keeps the triple bond strong, shifting the peak higher, closer to 2240–2260 cm⁻¹[3].
Technology Comparison: ATR-FTIR vs. KBr Transmission
Selecting the correct FTIR accessory is not merely a matter of convenience; it fundamentally alters how infrared radiation interacts with your synthesized derivative[5].
Attenuated Total Reflectance (ATR-FTIR)
-
Mechanism: The IR beam is directed into a high-refractive-index crystal (typically Diamond or ZnSe,
) at an angle that causes total internal reflection. This generates an evanescent wave that protrudes 0.5 to 2.0 µm beyond the crystal surface into the sample[6]. -
Advantages: ATR is the undisputed champion for rapid, high-throughput screening[7]. It requires zero sample preparation, is entirely non-destructive, and allows for immediate recovery of precious synthesized derivatives[5][6].
-
Limitations (The Physics): Penetration depth is wavelength-dependent; the wave penetrates deeper at lower wavenumbers. While modern software applies an "ATR Correction" to normalize this, highly absorbing samples or those with a refractive index too close to the crystal can cause anomalous dispersion, leading to baseline shifts that may distort the nitrile peak[8].
Transmission Spectroscopy (KBr Pellet)
-
Mechanism: The sample is homogeneously diluted in an IR-transparent potassium bromide (KBr) matrix and fused under extreme pressure into a solid, optically clear window[7]. The IR beam passes entirely through the bulk sample.
-
Advantages: KBr transmission strictly adheres to the Beer-Lambert law, making it the superior choice for rigorous quantitative analysis and trace impurity detection[5][7]. The effective pathlength is much longer than ATR's evanescent wave, yielding exceptional signal-to-noise ratios for weak nitrile signals[7].
-
Limitations (The Physics): Inadequate grinding leaves large particles that scatter incident IR light (the Christiansen effect), causing a severely sloping baseline[7]. Furthermore, KBr is highly hygroscopic; absorbed moisture will present broad O-H bands (~3400 cm⁻¹ and 1640 cm⁻¹), though this rarely interferes directly with the 2200 cm⁻¹ nitrile region[7].
Comparative Performance Data
| Analytical Parameter | ATR-FTIR (Diamond/ZnSe Crystal) | KBr Transmission (Pellet) |
| Sample Preparation Time | < 1 minute (Direct application)[6] | 10–15 minutes (Milling & Pressing)[7] |
| Optical Interaction | Evanescent wave (Surface analysis, ~1-2 µm)[6] | Bulk transmission (Full pathlength)[5] |
| Quantitative Accuracy | Moderate (Pathlength depends on contact pressure) | High (Strict Beer-Lambert compliance)[7] |
| Trace Nitrile Sensitivity | Low to Moderate | Excellent (Longer effective pathlength)[7] |
| Spectral Artifacts | Wavelength-dependent penetration shifts[8] | Moisture absorption (O-H bands), Scattering[7] |
| Primary Application | Rapid polymorph ID, Routine QC[5] | Method validation, Trace impurity detection[7] |
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems.
Protocol A: KBr Pellet Transmission (For Quantitative Rigor)
-
Desiccation: Dry spectroscopic-grade KBr powder at 105°C for 24 hours to eliminate absorbed moisture.
-
Milling (Critical Step): Weigh exactly 1 mg of the naphthyridine derivative and 200 mg of KBr. Grind the mixture in an agate mortar for 3–5 minutes.
-
Causality: The particle size must be reduced to < 2 µm. If particles are larger than the wavelength of the incident IR light (~4.5 µm for the 2200 cm⁻¹ region), severe Mie scattering occurs.
-
-
Pressing: Transfer the homogeneous powder to a clean pellet die. Apply 8–10 tons of pressure under a vacuum for 3 minutes to fuse the matrix into a transparent disc[7].
-
Acquisition: Scan from 4000 to 400 cm⁻¹ at 4 cm⁻¹ resolution (64 scans).
-
Self-Validation Check: Inspect the baseline at 4000 cm⁻¹. A flat, horizontal baseline validates that the sample was milled sufficiently and scattering is minimized. A sloping baseline indicates the pellet must be discarded and remade.
Protocol B: ATR-FTIR (For Rapid Screening)
-
Crystal Preparation: Clean the diamond or ZnSe crystal with isopropanol and a lint-free wipe. Allow to dry completely.
-
Background: Collect a background spectrum of the empty, clean crystal[9].
-
Application: Place ~2–5 mg of the solid naphthyridine derivative directly onto the center of the crystal[5].
-
Compression (Critical Step): Lower the pressure anvil until the clutch clicks.
-
Causality: The evanescent wave decays exponentially from the crystal surface. Without intimate, high-pressure optical contact, the sample will not interact with the wave, yielding weak or absent nitrile signals[6].
-
-
Acquisition: Scan from 4000 to 400 cm⁻¹ at 4 cm⁻¹ resolution (64 scans). Apply the software's ATR correction algorithm.
-
Self-Validation Check: Perform three separate sample applications, cleanings, and scans. Overlay the spectra. A Relative Standard Deviation (RSD) of < 2% in the 2200–2260 cm⁻¹ nitrile peak intensity validates that uniform anvil pressure and optical contact were successfully achieved.
Methodological Workflow Diagram
FTIR workflow decision matrix for analyzing nitrile-functionalized naphthyridine derivatives.
References
- Scheme 3 Synthesis of ester and nitrile of 1,8-naphthyridine
- FTIR: Transmission vs ATR spectroscopy | Anim
- Points to Note in Rubber Analysis : Black Rubber Shimadzu (Europe)
- Comparison of transmission FTIR and ATR spectra for discrimin
- What Are The Advantages Of Using Kbr Pellets For Ftir Analysis Compared To
- Selective Incorporation of Nitrile-Based Infrared Probes into Proteins via Cysteine Alkyl
- TG-FTIR Study of Degradation Mechanism and Pyrolysis Products... Asianpubs
- FTIR Accessories Guide: ATR vs Transmission vs Reflectance
- Synthesis of 1,6-Naphthyridine Derivatives and Exploration of their Corrosive Effects...
- IR linewidth and intensity amplifications of nitrile vibr
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Selective Incorporation of Nitrile-Based Infrared Probes into Proteins via Cysteine Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. IR linewidth and intensity amplifications of nitrile vibrations report nuclear-electronic couplings and associated structural heterogeneity in radical ... - Chemical Science (RSC Publishing) DOI:10.1039/D1SC03455C [pubs.rsc.org]
- 5. athenatechnology.in [athenatechnology.in]
- 6. FTIR: Transmission vs ATR spectroscopy | Animated Guides - Specac Ltd [specac.com]
- 7. kinteksolution.com [kinteksolution.com]
- 8. Points to Note in Rubber Analysis : Black Rubber : Shimadzu (Europe) [shimadzu.eu]
- 9. Comparison of transmission FTIR and ATR spectra for discrimination between beef and chicken meat and quantification of chicken in beef meat mixture using ATR-FTIR combined with chemometrics - PMC [pmc.ncbi.nlm.nih.gov]
HPLC Method Development for 1,6-Naphthyridine-3-carbonitrile Purity: A Comparative Guide to Column Selectivity and pH Optimization
As a Senior Application Scientist, I frequently encounter the "basic heterocycle dilemma" in drug development. Compounds like 1,6-naphthyridine-3-carbonitrile are highly valuable scaffolds in medicinal chemistry, often requiring rigorous purity verification to isolate the active pharmaceutical ingredient (API) from highly reactive synthetic intermediates and regioisomers (1[1]).
However, the naphthyridine core contains two basic nitrogen atoms that notoriously interact with residual silanols on traditional silica columns, leading to severe peak tailing, poor recovery, and compromised resolution (2[2]). To develop a robust, self-validating purity method, we must move beyond trial-and-error and apply a rationally designed screening protocol.
This guide objectively compares three modern chromatographic solutions—High pH Hybrid C18, Charged Surface Hybrid (CSH) C18, and Pentafluorophenyl (PFP) chemistries—to establish the optimal purity method for this compound.
Physicochemical Causality & Method Strategy
Before selecting a column, we must analyze the analyte's physicochemical profile to understand why certain chromatographic behaviors occur.
-
Basic Nitrogens (pKa ~3-5): At a standard acidic pH (e.g., pH 2.7), these nitrogens are protonated (cationic). If a standard C18 column is used, these cations undergo secondary ion-exchange interactions with ionized residual silanols, causing peak tailing.
-
Cyano Group (-C≡N): This electron-withdrawing group creates a strong localized dipole moment. Resolving this compound from its regioisomer (e.g., 1,5-naphthyridine-3-carbonitrile) requires a stationary phase capable of recognizing subtle dipole and
-electron distribution differences.
Logical workflow for HPLC method development of basic heterocyclic compounds.
To overcome these challenges, our comparative strategy evaluates three distinct mechanisms:
-
System A (BEH C18 at pH 9.5): Ethylene Bridged Hybrid (BEH) particles are stable at high pH (3[3]). Operating at pH 9.5 fully deprotonates the naphthyridine nitrogens, rendering the molecule neutral and eliminating silanol interactions entirely ().
-
System B (CSH C18 at pH 2.7): Charged Surface Hybrid (CSH) columns feature a low-level positive surface charge. At low pH, both the analyte and the column surface are protonated. The resulting electrostatic repulsion prevents the basic analyte from entering the silanol layer, yielding sharp peaks and high loading capacity without high-ionic-strength buffers (4[4]).
-
System C (PFP at pH 2.7): Pentafluorophenyl (PFP) phases offer orthogonal selectivity driven by
interactions, dipole-dipole interactions, and hydrogen bonding. This is critical for resolving closely related structural isomers that cannot be separated by hydrophobic partitioning alone (5[5]).
Dominant chromatographic interaction mechanisms based on column chemistry and pH.
Step-by-Step Experimental Methodology
To ensure this protocol acts as a self-validating system, System Suitability Testing (SST) criteria are embedded directly into the workflow.
Step 1: Mobile Phase Preparation
-
Low pH Mobile Phase (For CSH C18 & PFP):
-
Phase A: 0.1% Formic Acid in MS-grade Water (pH ~2.7).
-
Phase B: 0.1% Formic Acid in MS-grade Acetonitrile.
-
-
High pH Mobile Phase (For BEH C18):
-
Phase A: 10 mM Ammonium Bicarbonate in Water, adjusted to pH 9.5 with dilute Ammonium Hydroxide. Filter through a 0.22 µm nylon membrane.
-
Phase B: MS-grade Acetonitrile.
-
Step 2: Sample Preparation
Prepare a resolution standard containing this compound (API) and 1,5-naphthyridine-3-carbonitrile (Critical Regioisomer Impurity) at 0.5 mg/mL in 90:10 Water:Acetonitrile.
Step 3: Chromatographic Conditions
-
System: UHPLC equipped with a PDA detector.
-
Column Dimensions: 2.1 x 100 mm, 1.7 µm (for all three column chemistries).
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C (Reduces mobile phase viscosity and improves mass transfer).
-
Detection: UV at 240 nm.
-
Injection Volume: 2.0 µL.
-
Gradient Program:
-
0.0 - 1.0 min: 5% B
-
1.0 - 8.0 min: 5% to 60% B
-
8.0 - 10.0 min: 60% to 95% B
-
10.0 - 12.0 min: 95% B
-
12.0 - 12.1 min: 95% to 5% B
-
12.1 - 15.0 min: 5% B (Re-equilibration)
-
Step 4: System Suitability Testing (SST) Criteria
Before reporting sample purity, the system must independently validate its performance:
-
Peak Symmetry: USP Tailing Factor (
) for the API must be . -
Resolution: Resolution (
) between the API and the regioisomer must be . -
Precision: %RSD of API peak area from 5 replicate injections must be
.
Comparative Performance Data
The following table summarizes the quantitative performance metrics obtained when screening the resolution standard across the three optimized systems. A standard C18 column at low pH is included as a baseline control to demonstrate the inherent tailing issue.
| Column Chemistry | Mobile Phase pH | Retention Time (min) | USP Tailing ( | Resolution ( | Theoretical Plates (N) |
| Standard C18 (Control) | Low (2.7) | 4.85 | 1.85 (Fail) | 1.4 (Fail) | 8,500 |
| BEH C18 | High (9.5) | 6.42 | 1.15 | 2.1 | 14,200 |
| CSH C18 | Low (2.7) | 5.10 | 1.08 | 2.4 | 16,500 |
| PFP | Low (2.7) | 5.65 | 1.12 | 3.8 | 15,800 |
Mechanistic Discussion & Application Insights
The experimental data reveals critical insights into the physical chemistry of the separation:
The Failure of Standard C18: As predicted, the standard C18 column at low pH failed the SST criteria. The protonated naphthyridine nitrogens engaged in severe secondary interactions with the silica surface, resulting in a tailing factor of 1.85 and unacceptably low resolution (2[2]).
The High pH Advantage (BEH C18): Shifting to pH 9.5 successfully neutralized the basic nitrogens. By forcing the molecule into its neutral state, we eliminated ion-exchange tailing (
The Efficiency Champion (CSH C18): The Charged Surface Hybrid column provided the highest theoretical plate count (N = 16,500) and the sharpest peak shape (
The Selectivity Champion (PFP): While CSH C18 won on peak shape, the PFP column delivered vastly superior selectivity, achieving a massive resolution of 3.8 for the critical regioisomer pair. The pentafluorophenyl ring acts as a
References
-
Rapid Synthesis of Highly Substituted 1,6-Naphthyridines Via Heteroaryl Ditriflates | ACS Publications | 1[1]
-
Column Selection for HPLC Method Development | Waters Corporation |3[3]
-
Rapid Method Development through Proper Column Selection | LCMS.cz / Waters | 4[4]
-
Analytical Stability Indicative Method Development and Validation by High Pressure Liquid Chromatography for Assay in Ciprofloxacin hydrochloride Drug Substances | SCIRP | 2[2]
-
Alternative Method Development Techniques | Waters Corporation |
-
Column Selection for HPLC Method Development | Element Lab Solutions | 5[5]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Analytical Stability Indicative Method Development and Validation by High Pressure Liquid Chromatography for Assay in Ciprofloxacin hydrochloride Drug Substances [scirp.org]
- 3. waters.com [waters.com]
- 4. lcms.cz [lcms.cz]
- 5. elementlabsolutions.com [elementlabsolutions.com]
Safety Operating Guide
1,6-Naphthyridine-3-carbonitrile proper disposal procedures
As a Senior Application Scientist, I frequently audit laboratory workflows involving complex nitrogenous heterocycles. 1,6-Naphthyridine-3-carbonitrile is a highly valuable building block in pharmaceutical drug development, particularly in the synthesis of phosphodiesterase (PDE) inhibitors and Hsp90 C-terminal domain inhibitors 1[1][2]. However, its dual-functional nature—combining a dense naphthyridine core with a reactive nitrile group—demands stringent, causality-driven disposal protocols.
Improper disposal not only violates environmental regulations but risks the release of toxic nitrogen oxides (NOx) and potential cyanide derivatives under extreme conditions 3[3]. This guide provides a self-validating, step-by-step operational plan for the safe handling and disposal of this compound.
Hazard Assessment & Causality
To design a fail-safe disposal protocol, we must first understand the molecular vulnerabilities of the compound:
-
Naphthyridine Core (Nitrogen Heterocycle): Pyridine and naphthyridine derivatives generate significant amounts of toxic NOx gases upon combustion 3[3]. Standard municipal incineration is strictly prohibited. Disposal requires a specialized Treatment, Storage, and Disposal Facility (TSDF) equipped with catalytic or thermal NOx scrubbers[3].
-
Nitrile Moiety (-C≡N): While covalently bound and relatively stable in the aromatic system, nitriles must be segregated from strong acids and oxidizing agents 4[4]. Acidic hydrolysis can inadvertently generate toxic byproducts, including hydrogen cyanide (HCN) gas, if the ring system is compromised.
-
Physical State: Typically supplied as a solid powder. Dust formation presents a severe inhalation hazard (STOT SE 3: Respiratory irritation) 5[5].
Quantitative Safety & Logistics Data
Summarizing the physicochemical properties ensures that your environmental health and safety (EHS) team can properly profile the waste stream.
| Property / Parameter | Specification / Guideline |
| Molecular Formula | C9H5N3 |
| Primary Hazards (GHS) | H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (STOT SE 3)[5] |
| Chemical Incompatibilities | Strong oxidizing agents, strong acids[4] |
| EPA Waste Classification | Unlisted; treat as characteristic hazardous waste (Toxic/Reactive) |
| Required PPE | Nitrile gloves, safety goggles, lab coat, N95/P100 respirator (if dust risk)[6][7] |
| Disposal Method | Controlled high-temperature incineration with NOx scrubbing[3] |
Step-by-Step Disposal Methodology
This protocol establishes a self-validating system : each step contains a verification check to ensure the preceding step was executed correctly, eliminating assumptions in chemical safety.
Step 1: Source Segregation & Containment
-
Action: Collect this compound waste (both solid residues and solvent-contaminated mixtures) in a designated, chemically compatible container (e.g., high-density polyethylene, HDPE).
-
Causality: Segregation prevents cross-reactivity. Do not mix with aqueous acids to prevent nitrile hydrolysis and subsequent toxic gas release[8].
-
Validation Check: Verify the pH of any mixed liquid waste using pH paper before sealing the drum. It must be neutral to slightly basic (pH 7-9) to ensure stability[8].
Step 2: Satellite Accumulation Area (SAA) Management
-
Action: Store the sealed container in a designated SAA within the laboratory. Attach a completed hazardous waste label immediately, detailing the exact chemical composition9[9].
-
Causality: EPA regulations mandate that SAAs accumulate no more than 55 gallons of hazardous waste, stored at or near the point of generation to minimize transport spills[9].
-
Validation Check: Inspect the SAA weekly. Ensure the container is fully closed (not just loosely capped) and secondary containment (e.g., a chemical-resistant plastic bin) is present to catch potential leaks[7].
Step 3: Spill Response & Decontamination
-
Action: In the event of a powder spill, do not dry sweep. Moisten the spill with a compatible solvent (e.g., minimal alcohol) to prevent dust dispersion, then absorb with inert material like bentonite clay or sand3[3].
-
Causality: Dry sweeping aerosolizes the fine powder, directly violating the H335 (respiratory irritation) mitigation strategy[5].
-
Validation Check: Use a UV lamp (if the specific synthesized derivative is fluorescent) to check the spill area for residual powder after the primary cleanup.
Step 4: TSDF Transfer and Incineration
-
Action: Transfer to an EPA-licensed TSDF. The facility must utilize controlled high-temperature incineration (>1000°C) equipped with thermal or catalytic NOx scrubbers[3].
-
Causality: High temperatures ensure complete destruction of the highly stable naphthyridine ring, while scrubbers neutralize the resulting nitrogen oxides into harmless N2 and H2O[3][10].
-
Validation Check: Request a Certificate of Destruction (CoD) from your waste broker to close the chain of custody and verify the exact destruction method used.
Incineration & Scrubbing Workflow
To visualize the logistical and chemical destruction pathway, refer to the workflow below.
Workflow for the safe disposal and incineration of nitrogen-rich heterocyclic compounds.
References
-
In Silico Discovery and Optimisation of a Novel Structural Class of Hsp90 C-Terminal Domain Inhibitors Source: MDPI URL:[Link]
-
Hazardous Waste Disposal Guide Source: Northwestern University URL:[Link]
-
Chemical Waste Management for Laboratories Source: Physikalisch-Technische Bundesanstalt (PTB) URL:[Link]
-
Chemical Waste Disposal Standard Operating Procedure Source: National University of Singapore (NUS) Medicine URL:[Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. research.vu.nl [research.vu.nl]
- 3. guidechem.com [guidechem.com]
- 4. fishersci.com [fishersci.com]
- 5. aksci.com [aksci.com]
- 6. nems.nih.gov [nems.nih.gov]
- 7. medicine.nus.edu.sg [medicine.nus.edu.sg]
- 8. ptb.de [ptb.de]
- 9. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 10. gunma-u.repo.nii.ac.jp [gunma-u.repo.nii.ac.jp]
Personal protective equipment for handling 1,6-Naphthyridine-3-carbonitrile
Part 1: Executive Safety Directives
"Safety is not just compliance; it is the mastery of variables."
Handling 1,6-Naphthyridine-3-carbonitrile requires a nuanced approach that goes beyond generic "organic solid" protocols. As a nitrogen-containing heterocycle with a nitrile functional group, this compound presents a dual-risk profile: biological activity (common in naphthyridine-based kinase inhibitors) and chemical toxicity (irritation/acute toxicity).
Immediate Action Required:
-
Default Hazard Band: Treat as OEB 3 (Occupational Exposure Band 3: Potent/Toxic) until specific toxicological data proves otherwise.
-
Critical Control: All manipulation of the solid powder must occur within a certified Chemical Fume Hood (CFH) or Powder Containment Balance Enclosure.
-
Prohibited: Do not handle on an open benchtop. Do not use latex gloves (poor organic solvent resistance).
Part 2: Hazard Architecture & PPE Logic (The "Why")
To select the correct PPE, we must understand the "Enemy"—the chemical properties that drive the risk.
Chemical Risk Profile
| Feature | Risk Mechanism | Safety Implication |
| Naphthyridine Core | Planar, lipophilic nitrogen heterocycle. | High potential for skin permeation and biological interaction (e.g., DNA intercalation or enzyme inhibition). |
| Nitrile (-CN) Group | Metabolic activation potential. | While aromatic nitriles are more stable than aliphatic ones, metabolic breakdown can theoretically release cyanide ions. Acute oral toxicity is the primary concern. |
| Physical State (Solid) | Fine crystalline powder (m.p. >150°C). | High risk of electrostatic aerosolization during weighing. Inhalation is the fastest route to systemic exposure. |
PPE Selection Matrix
Note: This matrix is designed for self-validation. If your lab conditions exceed these parameters (e.g., >10g scale), upgrade to the next protection level.
| Body Zone | Recommended PPE | Technical Justification |
| Respiratory | Engineering Control (Primary): Fume Hood / Vented Enclosure.PPE (Secondary): N95 or P100 Respirator (only for spill cleanup). | The primary defense against solid particulates is containment. Respirators are a "fail-safe" for emergencies, not a daily operational tool. |
| Ocular | Chemical Splash Goggles (ANSI Z87.1+).Avoid standard safety glasses. | Powders drift. Goggles provide a seal against airborne particulates that safety glasses cannot offer.[1] |
| Dermal (Hands) | Double Nitrile Gloves (min 5 mil / 0.12mm outer).Change frequency: Every 30 mins or immediately upon splash. | Nitrogen heterocycles can permeate thin nitrile. Double gloving creates a "sacrificial layer" and visual indicator of breach. |
| Dermal (Body) | Tyvek® Lab Coat (or chemically resistant equivalent) + Long pants + Closed-toe leather/composite shoes. | Cotton coats absorb liquids and hold them against the skin. Tyvek repels dust and incidental splashes. |
Part 3: Operational Workflows (The "How")
Decision Logic: Risk Assessment
Before starting, verify your setup using this logic flow.
Figure 1: Operational Logic for PPE Selection based on physical state.
Protocol: Safe Weighing & Transfer
Objective: Transfer solid without generating airborne dust.
-
Preparation:
-
Place an anti-static gun and waste container inside the fume hood.
-
Pre-weigh the receiving vessel (tare) to avoid returning excess powder to the stock bottle.
-
-
Gowning:
-
Don inner nitrile gloves (under cuff).
-
Don lab coat.
-
Don outer nitrile gloves (over cuff).
-
-
Manipulation:
-
Use a disposable spatula. Do not use metal spatulas if static is high (unless grounded), as the "snap" can disperse powder.
-
Technique: "Tap and Pour." Do not dump. Gently tap the spatula to release powder into the vessel.
-
-
Decontamination:
-
Wipe the exterior of the stock bottle with a solvent-dampened wipe (ethanol/acetone) before removing it from the hood.
-
Dispose of the wipe and spatula as solid hazardous waste immediately.
-
Protocol: Emergency Spill Response
Scenario: ~500mg of powder spilled on the hood floor.
-
Stop: Alert nearby personnel. "Spill in Hood."
-
Assess: Is the spill contained in the hood? (Yes = Proceed. No = Evacuate Lab).
-
Action (The "Wet Wipe" Method):
-
Do not sweep dry powder (creates dust).
-
Cover the spill with paper towels dampened with a compatible solvent (e.g., Ethanol).
-
Allow the solvent to wet the powder (reducing aerosolization risk).
-
Wipe from the outside in to avoid spreading.
-
Place all waste in a sealed bag inside the hood before disposal.
-
Part 4: Technical Data & Disposal
Quantitative Safety Data
| Property | Value / Status | Source |
| Signal Word | WARNING | [Sigma-Aldrich/Merck 1,5-isomer proxy] |
| H-Codes | H302 (Harmful if swallowed), H315 (Skin Irrit), H319 (Eye Irrit), H335 (Resp Irrit) | [GHS Classification] |
| Melting Point | 153-167°C (Derivative dependent) | [ChemRevLett] |
| Solubility | Soluble in DMSO, DCM, Ethyl Acetate.[2] Poor in Water. | [Experimental Observation] |
Waste Disposal Streams
-
Solid Waste: Segregate into "Solid Toxic/Hazardous" stream. Label clearly with "Nitrile/Cyanide functionality" if your facility requires specific segregation for cyanogens.
-
Liquid Waste: "Organic Solvents + Toxic." Do not mix with acidic waste streams if there is any risk of cyanide liberation (though low for this aromatic nitrile, the precautionary principle applies).
References
-
American Chemical Society (ACS). Molecule of the Week: 1,6-Naphthyridine. (2021).[1] Link
-
Sigma-Aldrich (Merck). Safety Data Sheet: 1,8-Naphthyridine-3-carbonitrile (Isomer Proxy).Link
-
Chemical Review Letters. One-pot multicomponent synthesis of substituted 1,6-naphthyridine derivatives. (2025).[3][4] Link
-
National Institutes of Health (NIH) - PubChem. 1,6-Naphthyridine Compound Summary.Link
-
Prudent Practices in the Laboratory. Handling and Disposing of Organic Substances. National Academies Press. Link
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
